molecular formula C12H8O2 B1203841 Naphtho[2,1-b]furan-2(1H)-one CAS No. 4352-63-0

Naphtho[2,1-b]furan-2(1H)-one

Cat. No.: B1203841
CAS No.: 4352-63-0
M. Wt: 184.19 g/mol
InChI Key: KVLORZFYGDNPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-b]furan-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzo[e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLORZFYGDNPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195866
Record name 2-Hydroxy-1-naphthaleneacetic acid lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-63-0
Record name 2-Hydroxy-1-naphthaleneacetic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-naphthaleneacetic acid lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Naphtho[2,1-b]furan-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic approaches for obtaining Naphtho[2,1-b]furan-2(1H)-one, a heterocyclic ketone with a core structure of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols for seminal reactions, and a comparative analysis of the methodologies.

Introduction

This compound is a tricyclic organic compound featuring a furanone ring fused to a naphthalene moiety. This structural motif is a key component in various biologically active molecules and functional materials. The synthesis of this and related compounds has been an area of active research, leading to the development of several synthetic routes. This guide will focus on the most pertinent and effective methods for the preparation of the parent this compound.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies:

  • Intramolecular Cyclization of Naphthyl Acetic Acid Derivatives: This is a direct approach involving the formation of the furanone ring by cyclizing a suitably substituted naphthalene precursor.

  • Annulation of Tetralone Derivatives: This method builds the furanone ring onto a pre-existing tetralone scaffold.

  • Oxidation of Dihydronaphthofurans: This strategy involves the synthesis of a dihydrogenated precursor followed by an oxidation step to introduce the ketone functionality.

The following sections will provide detailed experimental protocols and data for representative examples of these strategies.

Experimental Protocols and Data

Method 1: Intramolecular Cyclization of (2-Hydroxy-1-naphthyl)acetic Acid

This method is analogous to the synthesis of substituted naphtho[2,1-b]furanones and represents a direct route to the target molecule. The key steps involve the preparation of (2-hydroxy-1-naphthyl)acetic acid followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of (2-Hydroxy-1-naphthyl)acetic acid

Step 2: Intramolecular Cyclization

A solution of (2-hydroxy-1-naphthyl)acetic acid in a suitable solvent such as acetic acid is treated with a dehydrating agent like a strong acid (e.g., sulfuric acid or polyphosphoric acid) and heated to effect cyclization. An analogous reaction for a substituted derivative involves the use of bromine in acetic acid, which facilitates both bromination and cyclization. For the synthesis of the parent compound, a strong acid catalyst would be more appropriate.

Quantitative Data:

StepProductReagentsConditionsYield (%)Reference
27-bromo-8-methyl-2(1H)-naphtho[2,1-b]furanone2-hydroxy-7-methyl-1-naphthylacetic acid, Bromine, Acetic AcidRoom Temperature, 5 minNot specified[1]

Note: The yield for the unsubstituted parent compound via this route is not specified in the search results and would require experimental determination.

Method 2: Reaction of 2-Tetralone with an α-Bromoester

This approach involves the base-mediated condensation of 2-tetralone with an α-bromoester to construct the furanone ring. This method has been reported for the synthesis of substituted analogs.

Experimental Protocol:

To a solution of 2-tetralone in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature (-78 °C), a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the enolate. Subsequently, an α-bromoester, such as ethyl bromoacetate, is added, and the reaction is allowed to warm to room temperature. The reaction proceeds through an initial alkylation followed by an intramolecular cyclization to yield the this compound.

Quantitative Data:

Starting MaterialReagentsProductYield (%)Reference
5- or 7-methoxy-2-tetraloneα-bromoester, Lithium diisopropylamideTricyclic naphtho[2,1-b]furan-2-onesNot specified[2]

Note: Specific yield for the unsubstituted parent compound is not provided and would need to be determined experimentally.

Method 3: Oxidation of 1,2-Dihydronaphtho[2,1-b]furan

This two-step approach involves the initial synthesis of 1,2-dihydronaphtho[2,1-b]furan, which can be achieved through various methods, followed by its oxidation to the target ketone.

Experimental Protocol:

Step 1: Synthesis of 1,2-Dihydronaphtho[2,1-b]furan

Several methods exist for the synthesis of 1,2-dihydronaphtho[2,1-b]furans, including the reaction of 2-naphthol with various reagents.

Step 2: Oxidation to this compound

The oxidation of a C-H bond at the 2-position of 1,2-dihydronaphtho[2,1-b]furan to a carbonyl group can be achieved using various oxidizing agents. A common method for the oxidation of similar benzylic C-H bonds is the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is typically carried out by refluxing the dihydronaphthofuran with DDQ in a solvent like toluene.

Quantitative Data:

Starting MaterialReagentProductYield (%)Reference
1,2-dihydronaphtho[2,1-b]furansDDQNaphtho[2,1-b]furans65-81[3]

Note: This reference describes the aromatization to the fully aromatic naphthofuran, not the formation of the furanone. However, selective oxidation of the 2-position of the dihydro-precursor to a ketone is a plausible synthetic transformation.

Synthesis Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies described above.

synthesis_workflow cluster_method1 Method 1: Intramolecular Cyclization cluster_method2 Method 2: Annulation of 2-Tetralone cluster_method3 Method 3: Oxidation of Dihydronaphthofuran 2-Naphthol 2-Naphthol Intermediate_1 (2-Hydroxy-1-naphthyl)acetic acid 2-Naphthol->Intermediate_1 Carboxymethylation Target_1 This compound Intermediate_1->Target_1 Acid-catalyzed Cyclization 2-Tetralone 2-Tetralone Intermediate_2 Alkylated Intermediate 2-Tetralone->Intermediate_2 LDA, Ethyl bromoacetate Target_2 This compound Intermediate_2->Target_2 Intramolecular Cyclization Precursor_3 Suitable Naphthalene Derivative Intermediate_3 1,2-Dihydronaphtho[2,1-b]furan Precursor_3->Intermediate_3 Cyclization Target_3 This compound Intermediate_3->Target_3 Oxidation (e.g., DDQ)

Caption: Synthetic strategies for this compound.

Conclusion

The synthesis of this compound can be achieved through several strategic approaches. The intramolecular cyclization of (2-hydroxy-1-naphthyl)acetic acid offers a direct route, while the annulation of 2-tetralone provides an alternative convergent strategy. The oxidation of a 1,2-dihydronaphtho[2,1-b]furan precursor is another viable, albeit two-step, method. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. Further experimental validation is necessary to determine the most efficient and high-yielding protocol for the synthesis of the unsubstituted this compound. This guide provides a solid foundation for researchers to embark on the synthesis of this important heterocyclic compound.

References

Characterization of Naphtho[2,1-b]furan-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphtho[2,1-b]furan-2(1H)-one is a heterocyclic compound featuring a fused naphthalene and furanone ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This technical guide provides a comprehensive overview of the characterization of the core this compound structure. Due to the limited availability of specific experimental data for this parent compound, this guide combines information from supplier data, general synthetic strategies for the naphthofuran class, and predicted spectroscopic characteristics based on analogous structures and established principles. Detailed experimental protocols and data tables are provided to support further research and development efforts.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, basic properties can be obtained from chemical supplier databases. These are generally computed or estimated values.

PropertyValueSource
CAS Number 4352-63-0Chemical Supplier Data
Molecular Formula C₁₂H₈O₂Calculated
Molecular Weight 184.19 g/mol Calculated
Appearance Not specified (likely a solid)Inferred
Purity Typically ≥95%Chemical Supplier Data
Storage Store in a cool, dry placeChemical Supplier Data

Synthesis and Reaction Mechanisms

A generalized two-step synthesis is proposed:

  • Condensation: 2-hydroxy-1-naphthaldehyde is reacted with an acetate source, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the furanone ring.

  • Hydrolysis and Decarboxylation (if necessary): Depending on the specific acetate reagent used, a subsequent hydrolysis and decarboxylation step under acidic or basic conditions may be required to yield the final product.

Synthesis_Pathway Start 2-Hydroxy-1-naphthaldehyde Reagents + Ethyl Chloroacetate + K₂CO₃ in DMF Start->Reagents Intermediate Intermediate Ester Reagents->Intermediate Condensation/ Intramolecular Cyclization Hydrolysis Hydrolysis/Decarboxylation (if required) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

A plausible synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The protons on the naphthalene ring will appear as a complex multiplet system in the downfield region (δ 7.0-8.5 ppm).[3] The two protons of the methylene group (CH₂) in the lactone ring are diastereotopic and are expected to appear as a singlet or two distinct signals, likely in the range of δ 3.5-5.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the lactone, which is expected to be significantly downfield.

Functional Group Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 8.5110 - 150
Lactone C=O-170 - 185
Lactone -O-CH₂-3.5 - 5.060 - 80
Aromatic C (quaternary)-120 - 150

Note: These are approximate ranges and can be influenced by solvent and other factors.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group of the lactone. Characteristic absorptions for the aromatic C-H and C=C bonds will also be present.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
C=O (Lactone stretch)1740 - 1780Strong
C-O (Lactone stretch)1200 - 1300Strong
Aromatic C=C stretch1475 - 1600Medium-Weak
Aromatic C-H stretch3000 - 3100Medium-Weak
Aliphatic C-H stretch2850 - 3000Medium

Source: Based on typical IR absorption frequencies for lactones and aromatic compounds.[6][7][8]

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 184.19, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO (28 Da) and other characteristic fragments from the naphthyl and furanone rings.

Experimental Protocols

General Synthesis of Naphtho[2,1-b]furan Derivatives

This protocol is a generalized procedure based on the synthesis of related structures and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Reagent: Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Standard Characterization Workflow

The following workflow outlines the standard procedures for the characterization of a newly synthesized organic compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_final Structure Confirmation Synthesis Synthesized Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data MP->Data Structure Structure Elucidation Data->Structure

A general workflow for the characterization of organic compounds.

Biological Activities of the Naphtho[2,1-b]furan Scaffold

While specific biological data for this compound is scarce, the core naphthofuran structure is a key pharmacophore found in numerous biologically active compounds.[1] Derivatives of this scaffold have been reported to possess a wide range of pharmacological properties, including:

  • Antimicrobial Activity: Effective against various strains of bacteria and fungi.[1]

  • Anti-inflammatory and Analgesic Effects: Demonstrated activity in reducing inflammation and pain in preclinical models.[1]

  • Antitumor Activity: Certain derivatives have shown cytotoxicity against various cancer cell lines.[1]

  • Anthelmintic and Diuretic Properties: Some compounds have been investigated for their activity against parasitic worms and for their diuretic effects.[1]

These diverse activities highlight the potential of the Naphtho[2,1-b]furan core as a privileged structure for the development of new therapeutic agents. Further research into the specific biological profile of this compound and its simple derivatives is warranted.

Biological_Activities cluster_activities Reported Biological Activities of Derivatives Core Naphtho[2,1-b]furan Scaffold Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antitumor Antitumor Core->Antitumor Other Other Activities (Analgesic, Anthelmintic, etc.) Core->Other

Biological activities associated with the Naphtho[2,1-b]furan core.

Conclusion

This compound represents a fundamental heterocyclic core with significant potential for derivatization in drug discovery programs. This guide provides a foundational understanding of its synthesis and characterization based on available data and established chemical principles. While specific experimental data for the parent compound is limited, the provided information on general synthetic routes, predicted spectroscopic data, and the known biological significance of the broader naphthofuran class serves as a valuable resource for researchers. Further empirical studies are necessary to fully elucidate the precise physicochemical properties and biological activity of this specific molecule, which may unlock new avenues for therapeutic development.

References

A Technical Guide to the Spectral Analysis of Naphtho[2,1-b]furan-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphtho[2,1-b]furan-2(1H)-one is a heterocyclic compound belonging to the naphthofuran class of molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active natural products and synthetic compounds. A thorough understanding of the spectral characteristics of this core structure is paramount for its identification, characterization, and the development of novel derivatives.

Spectral Data of a this compound Derivative

The following tables summarize the available spectral data for Decahydro-3a,6,6,9a-tetramethylthis compound , a saturated derivative of the target molecule. This data is presented to provide insight into the expected spectral regions and fragmentation patterns for this class of compounds.

Table 1: Mass Spectrometry Data for Decahydro-3a,6,6,9a-tetramethylthis compound [1]

Parameter Value
Molecular FormulaC₁₆H₂₆O₂
Molecular Weight250.38 g/mol
Major Fragment (m/z)123

Note: The mass spectrometry data indicates the molecular weight of the derivative and a significant fragment, which can be used to deduce structural information.

Due to the limited availability of public domain ¹H and ¹³C NMR and IR data for a single, well-characterized derivative, representative tables for these techniques are not included to ensure accuracy. However, the subsequent sections on experimental protocols provide the necessary information for researchers to obtain and interpret this data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup and Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the lactone, C-O stretch, and aromatic/aliphatic C-H stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For volatile and thermally stable compounds, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the ion source of the mass spectrometer.

  • Ionization and Mass Analysis:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the various fragments, which provides valuable information about the molecule's structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a naphthofuran derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Naphthol derivative) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification sample_prep Sample Preparation purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectral analysis of this compound and its derivatives. By following the detailed experimental protocols and utilizing the representative data as a reference, researchers and scientists can effectively characterize these important heterocyclic compounds.

References

An In-depth Technical Guide to the Physical Properties of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Naphtho[2,1-b]furan-2(1H)-one (CAS No. 4352-63-0). Due to the limited availability of experimentally determined data for this specific compound, this document also includes predicted properties and detailed experimental protocols for the determination of key physical characteristics, alongside a plausible synthetic pathway.

Core Physical and Chemical Data

PropertyValueSource
Molecular Formula C₁₂H₈O₂[1][2]
Molecular Weight 184.19 g/mol [1]
IUPAC Name 1H,2H-naphtho[2,1-b]furan-2-one[3]
Canonical SMILES C1C(=O)OC2=C1C3=CC=CC=C3C=C2
CAS Number 4352-63-0[2][3][4][5]
Melting Point Not available[6]
Boiling Point Not available
Solubility Not available[6]

Spectral Data

While quantitative physical properties are scarce, some spectral information is available. An H-NMR spectrum for this compound is noted to be available in select databases, which is crucial for structural confirmation.[7]

Experimental Protocols

Given the absence of reported experimental values, this section provides a detailed, standard methodology for determining a key physical property: the melting point. This protocol is widely applicable to crystalline organic solids like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range. This method is a fundamental technique for assessing the purity of a compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[8][9]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end.[10][11] This process is repeated until a sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[10]

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid initial heating is performed to get a rough estimate.[9][11]

    • For an accurate measurement, the apparatus is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[10][11]

  • Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[8][10]

Plausible Synthetic Route

While a specific, detailed synthesis for this compound is not extensively documented, a plausible route can be inferred from the synthesis of its close derivatives, particularly ethyl naphtho[2,1-b]furan-2-carboxylate.

A common starting point for the synthesis of the naphtho[2,1-b]furan core is 2-hydroxy-1-naphthaldehyde. The synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), followed by heating under reflux.

To obtain this compound from the resulting ester, a subsequent hydrolysis of the ester to the corresponding carboxylic acid would be necessary, followed by an intramolecular cyclization (lactonization). This final step would likely require acidic or specific dehydrating conditions to facilitate the formation of the furanone ring.

Visualizations

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_results Data Recording grind Grind Sample load Load Capillary Tube grind->load Packed to 2-3mm insert Insert into Apparatus load->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast If MP unknown heat_slow Slow Heating (1-2°C/min) insert->heat_slow If MP known heat_fast->heat_slow Cool & Repeat observe Observe Melting heat_slow->observe record Record Temp. Range (First drop to clear liquid) observe->record

Caption: Workflow for determining the melting point of a crystalline solid.

References

An In-Depth Technical Guide to the Solubility and Stability of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of Naphtho[2,1-b]furan-2(1H)-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical considerations, detailed experimental protocols, and data presentation formats necessary for its thorough investigation. The procedures described herein are based on established principles of physical chemistry and regulatory guidelines for drug substance characterization.

Physicochemical Properties and Predicted Behavior

This compound is a polycyclic aromatic compound containing a lactone (cyclic ester) functional group. Its structure, consisting of a fused naphthalene and furanone ring system, dictates its likely physicochemical properties.

  • Solubility Prediction : The large, nonpolar aromatic surface area suggests low intrinsic solubility in aqueous media. Conversely, it is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane. Solubility in lower alcohols like ethanol and methanol is expected to be moderate.

  • Stability Prediction : The key point of lability in the molecule is the lactone ring. Lactones are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Therefore, the stability of this compound is expected to be highly dependent on pH. The fused aromatic system is generally stable but may be susceptible to oxidative and photolytic degradation under stress conditions.

Solubility Determination

A precise understanding of solubility is critical for developing formulations and designing in vitro assays. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Measurement
  • Preparation : Prepare saturated solutions by adding an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO).

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution : Carefully collect an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format for easy comparison.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (µM)
Deionized Water25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
0.1 N HCl25Data not availableData not available
0.1 N NaOH25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetonitrile25Data not availableData not available

Stability Assessment and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2]

Experimental Protocol: Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be used for these studies. The goal is to achieve 5-20% degradation of the parent compound.[2]

  • Acid Hydrolysis :

    • Mix the stock solution with an equal volume of 1 N HCl.

    • Incubate at 60-80 °C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 N NaOH before analysis.

  • Base Hydrolysis :

    • Mix the stock solution with an equal volume of 1 N NaOH.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40 °C).

    • Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 1 N HCl before analysis.

  • Oxidative Degradation :

    • Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature.

    • Withdraw samples at various time points and quench any remaining peroxide if necessary before analysis.

  • Thermal Degradation :

    • Expose a solid sample of the compound to dry heat (e.g., 105 °C) for a set period (e.g., 7 days).

    • Also, heat the stock solution at 60-80 °C.

    • Analyze samples at various time points.

  • Photolytic Degradation :

    • Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • A parallel set of samples should be protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

    • Analyze samples after the exposure period.

Analytical Method : A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the intact this compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that new peaks are spectrally pure.

Data Presentation: Forced Degradation Summary
Stress Condition Conditions Time % Assay of Parent % Degradation No. of Degradants Major Degradant (RT)
Acid Hydrolysis1 N HCl24 hData not availableData not availableData not availableData not available
Base Hydrolysis1 N NaOH4 hData not availableData not availableData not availableData not available
Oxidation30% H₂O₂24 hData not availableData not availableData not availableData not available
Thermal (Solution)80 °C48 hData not availableData not availableData not availableData not available
Thermal (Solid)105 °C7 daysData not availableData not availableData not availableData not available
Photolytic (Solution)ICH Q1B-Data not availableData not availableData not availableData not available

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex relationships and experimental processes.

Potential Degradation Pathway

The most probable degradation pathway under hydrolytic conditions involves the opening of the lactone ring.

G cluster_main Potential Hydrolytic Degradation Pathway parent This compound intermediate Carboxylate Intermediate parent->intermediate  Base/Acid  Hydrolysis product 2-(Hydroxymethyl)naphthalene-1-carboxylic acid intermediate->product  Protonation

Caption: Predicted hydrolytic degradation of the lactone ring.

Experimental Workflow

A systematic workflow ensures all critical parameters are evaluated efficiently.

G cluster_workflow Solubility and Stability Assessment Workflow start Obtain Pure This compound method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev solubility Determine Solubility (Shake-Flask Method) method_dev->solubility forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_degradation analyze_sol Quantify Solubility in Various Solvents solubility->analyze_sol analyze_stab Analyze Stressed Samples (HPLC-PDA/MS) forced_degradation->analyze_stab report Compile Data & Report: Solubility Profile & Stability Profile analyze_sol->report characterize Characterize Degradation Products analyze_stab->characterize characterize->report

Caption: General workflow for compound characterization.

References

The Discovery and Natural Occurrence of Naphthofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthofurans are a class of heterocyclic organic compounds characterized by a naphthalene ring fused to a furan ring. This core structure gives rise to a diverse array of derivatives with a wide spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. Naturally occurring naphthofurans have been isolated from various plant and microbial sources, where they are thought to play roles in defense and signaling. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of naphthofurans, with a focus on quantitative data, experimental protocols, and logical workflows to aid researchers in this field.

Discovery of Naphthofurans

The investigation into naphthofuran chemistry was initially driven by synthetic efforts. One of the earliest reports in this area was the synthesis of 1,2-dihydronaphtho[2,1-b]furan by Mckusick in 1948. However, the discovery of naphthofurans as natural products came later, with their isolation from various biological sources. These natural products exhibit a range of biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties, which has spurred further research into their potential as therapeutic agents.

Natural Occurrence of Naphthofurans

Naphthofuran derivatives have been identified in a variety of natural sources, including higher plants and fungi. The distribution of these compounds is often specific to certain genera and species, suggesting specialized biosynthetic pathways. Below is a summary of some key naturally occurring naphthofurans and their sources.

Naphthofuran DerivativeNatural Source(s)Compound ClassReference(s)
Maturin and its derivativesCacalia speciesSesquiterpenoid[1]
HeritolHeritiera littoralis (a mangrove plant)Sesquiterpenoid[2]
Naphthofuran derivativesFusarium oxysporum (a fungus)Not specified[1][3]
Naphthofuran derivativesGossypium barbadense (Sea Island Cotton)Not specified[1][3]
NaphthofuroquinonesTabebuia ochracea (a tree)Quinone[2]
RubicordifolinRubia cordifolia (a medicinal plant)Naphthofuran[2]

Experimental Protocols: Isolation of Naphthofurans from Natural Sources

The isolation and purification of naphthofurans from their natural sources are critical steps for their structural elucidation and biological evaluation. The following is a generalized, representative protocol for the extraction and isolation of naphthofuran derivatives from fungal cultures, based on methodologies reported for similar natural products.

1. Fungal Cultivation and Extraction:

  • Culture: The producing fungal strain (e.g., Fusarium oxysporum) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. Culture conditions such as media composition, temperature, and incubation time should be optimized for maximum yield.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or methanol. This initial extraction aims to separate the organic-soluble metabolites, including naphthofurans, from the aqueous components and cellular debris. The extraction is often repeated multiple times to ensure a high recovery of the target compounds.

2. Chromatographic Separation and Purification:

  • Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute fractions of varying polarity.

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest. Visualization is typically achieved under UV light or by using a suitable staining reagent.

  • Further Purification: Fractions containing the target naphthofurans are further purified using one or more chromatographic techniques. High-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18), is a powerful tool for isolating pure compounds. Isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water) is employed.

  • Final Purification: In some cases, a final purification step, such as preparative TLC or crystallization, may be necessary to obtain the naphthofuran in a highly pure form.

3. Structure Elucidation:

  • The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity of atoms and the stereochemistry of the molecule.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Logical Workflow for Naphthofuran Isolation

experimental_workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_analysis Structural Analysis Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC HPLC HPLC Purification TLC->HPLC Select Fractions PureCompound Pure Naphthofuran HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR, UV) PureCompound->StructureElucidation

Caption: A generalized workflow for the isolation and characterization of naphthofurans.

Biosynthesis of Naphthofurans

The biosynthetic pathways of most naphthofurans have not been fully elucidated. However, it is widely believed that they are derived from the polyketide pathway, a major route for the biosynthesis of a diverse range of secondary metabolites in plants and microorganisms.

The biosynthesis of the naphthalene ring system is often initiated from acetyl-CoA and malonyl-CoA units, which undergo a series of condensation reactions catalyzed by polyketide synthases (PKSs). The resulting polyketide chain then undergoes cyclization and aromatization to form the naphthalene core. The origin of the furan ring is more varied and can involve the cyclization of a side chain or the incorporation of a separate precursor molecule.

For furanonaphthoquinones, a proposed biosynthetic precursor is 2-hydroxy-1,4-naphthoquinone (lawsone), which can undergo annulation reactions with various substrates to form the furan ring.[4]

Proposed Biosynthetic Pathway for a Naphthofuran Core

biosynthesis_pathway AcetylCoA Acetyl-CoA Polyketide Polyketide Chain AcetylCoA->Polyketide Polyketide Synthase (PKS) MalonylCoA Malonyl-CoA MalonylCoA->Polyketide Polyketide Synthase (PKS) NaphthaleneCore Naphthalene Core Polyketide->NaphthaleneCore Cyclization & Aromatization Naphthofuran Naphthofuran NaphthaleneCore->Naphthofuran Furan Ring Formation

Caption: A simplified, proposed biosynthetic pathway for the naphthofuran scaffold.

Conclusion

The discovery of naturally occurring naphthofurans has opened up new avenues for the development of novel therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for natural product chemists and pharmacologists. While significant progress has been made in the synthesis of naphthofuran derivatives, further research is needed to fully understand their natural biosynthesis and to uncover the full extent of their natural distribution and quantitative abundance. The experimental protocols and workflows outlined in this guide provide a framework for researchers to advance the study of this promising class of natural products.

References

Biological Activities of Naphtho[2,1-b]furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphtho[2,1-b]furan scaffold, a heterocyclic compound characterized by a fused naphthalene and furan ring system, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of naphtho[2,1-b]furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to assist researchers and professionals in drug discovery and development in their quest for new and effective pharmaceuticals.

Anticancer Activity

Naphtho[2,1-b]furan derivatives have emerged as a significant class of compounds with potent cytotoxic and antitumor activities.[1] Extensive research has demonstrated their efficacy against various cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis and cell cycle arrest.[2][3]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various naphtho[2,1-b]furan derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dinaphtho[2,1-b:1',2'-d]furan derivative 13kSMMC-7721 (Hepatocellular carcinoma)0.57[4]
2-Aryl-1,2-dihydronaphtho[2,1-b]furansHepG2 (Liver cancer)1 - 10.8[5]
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic cancer)30.15 - 66.19 (24h)[6]
Aminobenzylnaphthols (MMZ compounds)BxPC-3 (Pancreatic cancer)13.26 - 54.55 (72h)[6]
Aminobenzylnaphthols (MMZ compounds)HT-29 (Colorectal cancer)11.55 - 58.11 (72h)[6]
Mechanisms of Anticancer Action

The anticancer properties of naphtho[2,1-b]furan derivatives are attributed to their ability to modulate various cellular processes and signaling pathways critical for cancer cell proliferation and survival.

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. For instance, certain dihydronaphtho[2,1-b]furan derivatives have been observed to induce apoptosis in liver cancer cells.[5] This process often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Some benzofuran derivatives, structurally related to naphthofurans, have been shown to cause G2/M phase arrest in the cell cycle.[7][8]

  • Modulation of Signaling Pathways: Naphtho[2,1-b]furan derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer. One notable target is the STAT3 pathway. Inhibition of STAT3 has been associated with the anticancer effects of some dihydronaphtho[2,1-b]furan derivatives.[5] Additionally, the NF-κB signaling pathway, which plays a critical role in inflammation and cancer, has been identified as a target for some of these compounds.[6]

Antimicrobial Activity

Naphtho[2,1-b]furan derivatives exhibit significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.[1][9]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

Compound/DerivativeMicroorganismActivityReference
Naphtho[2,1-b]furan pyrazole derivativesBacillus subtilisModerate inhibition[5]
Naphtho[2,1-b]furan pyrazole derivativesStaphylococcus aureusModerate inhibition[5]
Naphtho[2,1-b]furan pyrazole derivativesEscherichia coliModerate inhibition[5]
Naphtho[2,1-b]furan pyrazole derivativesPseudomonas aeruginosaModerate inhibition[5]
Asymmetrical azines of naphtho[2,1-b]furanBacillus subtilisActive[10]
Asymmetrical azines of naphtho[2,1-b]furanAlcaligenes faecalisActive[10]
Asymmetrical azines of naphtho[2,1-b]furanAspergillus nidulansActive[10]
Asymmetrical azines of naphtho[2,1-b]furanAspergillus parasiticusActive[10]
Asymmetrical azines of naphtho[2,1-b]furanAspergillus teriusActive[10]
Experimental Protocols for Antimicrobial Assays

Agar Diffusion Method (Cup Plate Method): This method is widely used to assess the antimicrobial activity of soluble compounds.[11]

  • Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud's agar for fungi) is prepared and sterilized.

  • Inoculation: The sterile medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells or "cups" of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMF) at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. Standard antibiotics are used as positive controls.

Anti-inflammatory Activity

Certain naphtho[2,1-b]furan derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1] Their mechanism of action often involves the modulation of key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are linked to their ability to interfere with the production of inflammatory mediators and regulate inflammatory signaling cascades. For instance, some derivatives have been shown to negatively regulate the NF-κB pathway, a central mediator of the inflammatory response.[6] By inhibiting NF-κB, these compounds can suppress the expression of pro-inflammatory genes, such as those encoding cytokines and chemokines.

Other Biological Activities

Beyond the major activities discussed, naphtho[2,1-b]furan derivatives have also been investigated for other pharmacological effects, including:

  • Analgesic activity [1]

  • Anthelmintic activity [1]

  • Antipyretic activity [1]

  • Diuretic activity [1]

  • Adrenolytic activity

Visualizing the Pathways and Processes

To better understand the complex biological processes influenced by naphtho[2,1-b]furan derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways

anticancer_pathways cluster_cell Cancer Cell cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis Naphthofuran Naphtho[2,1-b]furan Derivative STAT3 STAT3 Naphthofuran->STAT3 Inhibition NFkB NF-κB Naphthofuran->NFkB Inhibition CellCycle Cell Cycle (G2/M Arrest) Naphthofuran->CellCycle Induction Caspases Caspases Naphthofuran->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Anticancer mechanisms of Naphtho[2,1-b]furan derivatives.
Experimental Workflows

antimicrobial_workflow cluster_synthesis Synthesis & Preparation cluster_assay Antimicrobial Assay Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Compound Naphtho[2,1-b]furan Derivative Synthesis->Compound Assay Agar Diffusion Assay Compound->Assay Culture Microbial Culture Culture->Assay Result Zone of Inhibition Assay->Result

General workflow for synthesis and antimicrobial screening.

Conclusion

Naphtho[2,1-b]furan derivatives represent a versatile and promising class of heterocyclic compounds with a rich pharmacological profile. Their significant anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The data and methodologies presented in this guide aim to provide a solid foundation for researchers to build upon, fostering the development of novel and effective therapeutic agents based on the naphtho[2,1-b]furan scaffold. Future research should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

The Pharmacological Potential of the Naphtho[2,1-b]furan Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Naphtho[2,1-b]furan scaffold, a heterocyclic compound formed by the fusion of a naphthalene and a furan ring, has garnered significant attention in medicinal chemistry. Its derivatives are found in a variety of natural products and have been synthesized to explore a wide spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological potential of the Naphtho[2,1-b]furan core, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Anticancer Potential

Naphtho[2,1-b]furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The planar nature of the ring system allows for intercalation with DNA, and various substitutions on the scaffold can modulate this activity and confer selectivity towards different cancer types.

A series of novel naphthoquinone-furan-2-cyanoacryloyl hybrids were designed and synthesized, with some compounds showing potent anti-proliferative activities in vitro against several cancer cell lines.[2][3] For instance, compound 5c from this series exhibited significant inhibition of HeLa cell proliferation with an IC50 value of 3.10 ± 0.02 μM.[2][3] This compound was also found to induce apoptosis and inhibit cell migration.[2]

Another study focused on (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives, which were evaluated for their anti-proliferative potential against human triple-negative MDA-MB-468 and MCF-7 breast cancer cells.[4] Several compounds from this series showed promising anticancer activity.[4]

The mechanism of anticancer action for many Naphtho[2,1-b]furan derivatives is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5] One study reported that 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan-6,11-dione exhibited strong inhibitory activity against a panel of 60 cancer cell lines and also inhibited topoisomerase II-mediated DNA cleavage.[5]

Quantitative Anticancer Activity Data
CompoundCell LineIC50 (µM)Reference
5c (naphthoquinone-furan-2-cyanoacryloyl hybrid)HeLa3.10 ± 0.02[2][3]
Ly-5 Various cancer cell lines0.5 - 1.4[2]
Compound 2 (4-benzyl-1-(carboxymethyl) pyridinium bromide)Breast Cancer Cells32[4]
Compounds 4j, 4k, 4l (pyrazole-linked benzothiazole–naphthol derivatives)HeLa4.63 - 5.54[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HeLa, BxPC-3, HT-29) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the Naphtho[2,1-b]furan derivatives (typically ranging from 5 to 400 µM) and incubated for a further 24 or 72 hours.[6]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Naphtho[2,1-b]furan Derivatives Purification Purification & Characterization Synthesis->Purification CellCulture Cancer Cell Culture Purification->CellCulture MTT MTT Assay (Cytotoxicity) CellCulture->MTT Migration Wound Healing (Migration) CellCulture->Migration Apoptosis Flow Cytometry (Apoptosis) CellCulture->Apoptosis WesternBlot Western Blot (Protein Expression) MTT->WesternBlot Apoptosis->WesternBlot Topoisomerase Topoisomerase II Inhibition Assay ROS ROS Generation antimicrobial_workflow A Prepare Agar Plates B Inoculate with Microorganism A->B C Create Wells in Agar B->C D Add Test Compounds & Controls C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade cluster_drug Drug Action Carrageenan Carrageenan (Inflammatory Stimulus) CellDamage Cellular Damage Carrageenan->CellDamage Phospholipids Membrane Phospholipids CellDamage->Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX Cyclooxygenase (COX) Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Naphthofuran Naphtho[2,1-b]furan Derivative Naphthofuran->COX Inhibition

References

Toxicology Profile of Naphtho[2,1-b]furan-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for Naphtho[2,1-b]furan-2(1H)-one (CAS: 4352-63-0). This guide synthesizes available information on the compound, its structural analogs, and the broader class of naphthofurans to provide a comprehensive overview for researchers, scientists, and drug development professionals. Inferences drawn from related compounds are explicitly stated.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a furanone ring fused to a naphthalene core. Its chemical structure is fundamental to its reactivity and potential biological activity.

PropertyValueSource
CAS Number 4352-63-0ChemicalBook
Molecular Formula C₁₂H₈O₂ChemicalBook
Molecular Weight 184.19 g/mol ChemicalBook
Physical State SolidInferred
Melting Point 104-106 °CLookChemical

Toxicological Data Summary

Hazard Classification

A safety data sheet from one supplier indicates that this compound may cause specific target organ toxicity (single exposure), primarily affecting the respiratory system.

Hazard StatementClassificationSource
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)AK Scientific, Inc.[1]
Cytotoxicity of Naphthofuran Derivatives

Studies on various naphthofuran derivatives have demonstrated a wide range of biological activities, including significant cytotoxicity against cancer cell lines. While these are not direct data for this compound, they highlight a potential area of biological activity for this class of compounds. For instance, certain dinaphtho[2,1-b:1',2'-d]furan derivatives have shown strong inhibitory activity against human hepatocellular carcinoma, uterine cervix cancer, and acute promyelocytic leukemia cell lines.

Compound ClassObserved ActivityReference
Dinaphtho[2,1-b:1',2'-d]furan derivativesStrong inhibitory activity against various cancer cell linesResearchGate
Naphtho[1,2-b]furan derivativesIn vitro cytotoxic activity towards L1210, MDA-MB 231, and PC3 cell linesPubMed[2]
Genotoxicity of Naphthofuran Derivatives

A nitro-substituted analog, 2-nitro-7-methoxy-naphtho[2,1-b]furan (R7000), has been identified as a potent mutagen in bacteria.[1][3] This suggests that the naphthofuran scaffold can be activated to a genotoxic species, and the potential for such activity in this compound, particularly after metabolic activation, should be considered.

Metabolic Pathways

Direct metabolic studies on this compound have not been identified. However, research on the parent compound, Naphtho[2,1-b]furan, provides insights into its likely metabolic fate. The furan and naphthalene rings are both susceptible to metabolic modification by hepatic microsomes.[4]

A common metabolic activation pathway for furan-containing compounds involves the formation of reactive intermediates, which can contribute to their toxicity.[5]

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Cellular Interactions Naphthofuran_Core Naphtho[2,1-b]furan Core Reactive_Intermediate Reactive Epoxide or cis-Enedial Intermediate Naphthofuran_Core->Reactive_Intermediate CYP450 Oxidation Conjugate Glutathione (GSH) Conjugate Reactive_Intermediate->Conjugate Detoxification Macromolecule_Adducts Macromolecular Adducts (Protein, DNA) Reactive_Intermediate->Macromolecule_Adducts Covalent Binding Toxicity Toxicity / Carcinogenicity Macromolecule_Adducts->Toxicity

Figure 1: Generalized metabolic activation pathway for furan-containing compounds.

Experimental Protocols

Detailed experimental protocols for toxicological assays performed on this compound are not available. The following sections describe generalized, standard protocols for key in vitro toxicology assays that would be appropriate for evaluating the toxicological profile of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 formazan_formation Viable cells convert MTT to purple formazan crystals incubate3->formazan_formation solubilize Add solubilization solution (e.g., DMSO, isopropanol) formazan_formation->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance analyze_data Analyze data to determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Ames_Test_Workflow start Start prepare_strains Prepare histidine-dependent Salmonella typhimurium strains start->prepare_strains mix Mix bacteria with this compound (with and without S9 metabolic activation) prepare_strains->mix plate Plate mixture on histidine-deficient agar mix->plate incubate Incubate for 48-72 hours plate->incubate count_colonies Count revertant colonies incubate->count_colonies compare Compare colony counts to controls (spontaneous revertants and positive controls) count_colonies->compare interpret Interpret results for mutagenicity compare->interpret end End interpret->end

Figure 3: Generalized workflow for the Ames mutagenicity test.

Potential Signaling Pathways in Cytotoxicity

The precise signaling pathways affected by this compound are unknown. However, cytotoxic compounds often induce cell death through the activation of apoptotic pathways. A simplified, generalized pathway is presented below.

Cytotoxicity_Signaling Compound This compound Cell_Stress Cellular Stress (e.g., ROS, DNA damage) Compound->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of cell death

Figure 4: A simplified, general signaling pathway for compound-induced cytotoxicity.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Preliminary information suggests potential for respiratory irritation. Data from structurally related naphthofurans indicate that cytotoxicity and genotoxicity are plausible toxicological endpoints that warrant investigation.

Future research should focus on:

  • In vitro cytotoxicity screening against a panel of human cell lines to determine IC50 values.

  • Genotoxicity assessment using a standard battery of tests, including the Ames test and a mammalian cell-based assay (e.g., micronucleus test).

  • Metabolic stability and metabolite identification studies to understand its biotransformation and identify potentially reactive metabolites.

  • In vivo acute toxicity studies to determine LD50 and identify target organs of toxicity.

A thorough toxicological evaluation is necessary to fully understand the safety profile of this compound for any potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphtho[2,1-b]furan-2(1H)-one is a heterocyclic compound belonging to the naphthofuran class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and analgesic properties. The synthesis of this core structure is a key step in the exploration of new therapeutic agents.

This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-hydroxy-1-naphthaldehyde. The described method is based on the well-established Perkin reaction, a condensation reaction that provides an efficient route to α,β-unsaturated carboxylic acids and their lactone analogues.

Principle of the Method

The synthesis of this compound from 2-hydroxy-1-naphthaldehyde is achieved through a Perkin reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride. In this specific application, 2-hydroxy-1-naphthaldehyde reacts with acetic anhydride in the presence of a weak base, such as sodium acetate or triethylamine, which acts as the catalyst. The reaction proceeds through an aldol-type condensation, followed by intramolecular cyclization (lactonization) to yield the desired this compound.

Experimental Protocol

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate or triethylamine

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Instrumentation for IR and NMR spectroscopy

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydroxy-1-naphthaldehyde, a slight molar excess of anhydrous sodium acetate (or an equimolar amount of triethylamine), and a larger molar excess of acetic anhydride.

  • Reaction Conditions: Heat the reaction mixture with continuous stirring in a preheated oil bath. The temperature should be maintained at approximately 180 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for a period of 5 to 10 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing cold water or crushed ice with stirring.

    • The crude product will precipitate as a solid. If an oil forms, it may be induced to solidify by scratching the inside of the beaker with a glass rod.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any unreacted starting materials and water-soluble byproducts.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water.

    • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or under vacuum.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectra to confirm the structure of the final product.

Data Presentation

Parameter2-hydroxy-1-naphthaldehydeAcetic AnhydrideSodium AcetateThis compound
Molar Mass ( g/mol ) 172.18102.0982.03196.20
Typical Molar Ratio 1~5~1.5-
Reaction Temperature ---~180 °C
Reaction Time ---5 - 10 hours
Expected Yield ---Moderate to good
Appearance Yellow solidColorless liquidWhite solidCrystalline solid
Melting Point (°C) 78-81--To be determined experimentally
Key IR Peaks (cm⁻¹) ~3200 (O-H), ~1650 (C=O)~1810, ~1740-~1750-1770 (lactone C=O)
Key ¹H NMR Signals (ppm) ~10.0 (CHO), ~7.0-8.0 (Ar-H)~2.2 (CH₃)-To be determined experimentally
Key ¹³C NMR Signals (ppm) ~190 (CHO), ~110-160 (Ar-C)~21 (CH₃), ~167 (C=O)-To be determined experimentally

Note: The expected yield and spectroscopic data for the final product should be determined experimentally and compared with literature values if available. The provided spectroscopic data are estimations based on the functional groups present.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_purification Purification and Analysis Reactant1 2-hydroxy-1-naphthaldehyde Reaction Perkin Reaction (Heating at 180 °C) Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Catalyst Sodium Acetate Catalyst->Reaction Workup Aqueous Work-up (Precipitation and Filtration) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product Analysis Characterization (MP, IR, NMR) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

PerkinMechanism Start 2-hydroxy-1-naphthaldehyde + Acetic Anhydride + Base Intermediate1 Enolate Formation from Acetic Anhydride Start->Intermediate1 Base Intermediate2 Aldol-type Addition Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Intramolecular Acyl Transfer Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 Intermediate5 Intramolecular Cyclization (Lactonization) Intermediate4->Intermediate5 Product This compound Intermediate5->Product

Caption: Simplified mechanism of the Perkin reaction for this compound synthesis.

Application Notes and Protocols for the Synthesis of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphtho[2,1-b]furan-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. These compounds have garnered considerable interest in the field of drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This document provides detailed protocols and application notes on the synthesis of the this compound scaffold.

While the user's query specifically requested information on the use of the Claisen condensation for this synthesis, a thorough review of the chemical literature indicates that this is not a commonly employed strategy for constructing this particular heterocyclic system. The predominant and most well-established method involves the reaction of 2-hydroxy-1-naphthaldehyde with an α-haloester, followed by cyclization.

For the benefit of researchers, this document will first detail the standard, validated protocol for the synthesis of a key precursor, ethyl naphtho[2,1-b]furan-2-carboxylate, which can be readily converted to this compound. Subsequently, to address the specific query, a comprehensive overview of the Claisen condensation and a hypothetical application of its intramolecular variant, the Dieckmann condensation, to the synthesis of this compound will be presented.

Part 1: Established Synthesis of the Naphtho[2,1-b]furan Core (Non-Claisen Route)

The most widely reported synthesis of the Naphtho[2,1-b]furan-2-one scaffold begins with the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of a base. This reaction proceeds via an initial O-alkylation (a Williamson ether synthesis), followed by an intramolecular cyclization and dehydration to form the furan ring.

Experimental Protocol: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate[1][2]

Objective: To synthesize ethyl naphtho[2,1-b]furan-2-carboxylate, a direct precursor to the this compound ring system.

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Ethanol

  • Ice

Procedure:

  • To a solution of 2-hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (3.66 g, 0.03 mol) and anhydrous potassium carbonate (12.4 g, 0.09 mol).[1]

  • Reflux the reaction mixture on a water bath for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid product, ethyl naphtho-[2,1-b]furan-2-carboxylate, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified ethyl naphtho-[2,1-b]furan-2-carboxylate.[1]

Data Presentation

ProductStarting MaterialsReagentsSolventReaction TimeYieldReference
Ethyl naphtho[2,1-b]furan-2-carboxylate2-hydroxy-1-naphthaldehyde, Ethyl chloroacetateAnhydrous K₂CO₃DMF24 hNot specified--INVALID-LINK--

Note: The yield for this specific reaction was not provided in the cited literature, but this is a standard and robust method for this class of compounds.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 2-hydroxy-1-naphthaldehyde E Combine reactants in DMF A->E B Ethyl chloroacetate B->E C Anhydrous K2CO3 C->E D Dry DMF D->E F Reflux for 24 hours E->F G Pour into ice water F->G H Filter solid G->H I Recrystallize from ethanol H->I J Ethyl naphtho[2,1-b]furan- 2-carboxylate I->J

Established synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate.

Part 2: Claisen Condensation - A Detailed Overview

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. The intramolecular version of this reaction, where a molecule with two ester groups reacts to form a cyclic β-keto ester, is known as the Dieckmann Condensation .

General Mechanism of Claisen Condensation
  • Enolate Formation: A strong base (typically an alkoxide) removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form a β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates it, forming a highly stabilized enolate. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup is required to protonate the final enolate and isolate the neutral β-keto ester product.

Mechanism Diagram

G cluster_mechanism Claisen Condensation Mechanism cluster_nodes Step 1: Enolate Formation Step 1: Enolate Formation Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Step 1: Enolate Formation->Step 2: Nucleophilic Attack Step 3: Elimination Step 3: Elimination Step 2: Nucleophilic Attack->Step 3: Elimination Step 4: Deprotonation Step 4: Deprotonation Step 3: Elimination->Step 4: Deprotonation Step 5: Protonation Step 5: Protonation Step 4: Deprotonation->Step 5: Protonation A Ester + Base B Ester Enolate A->B Deprotonation C Tetrahedral Intermediate B->C Attack on 2nd Ester D β-Keto Ester C->D Elimination of Alkoxide E β-Keto Enolate D->E Deprotonation by Base F Final Product E->F Acid Workup

The five key steps of the Claisen condensation mechanism.

Part 3: Hypothetical Synthesis of this compound via Dieckmann Condensation

As the direct Claisen condensation for the synthesis of this compound is not well-documented, we propose a hypothetical pathway utilizing a Dieckmann condensation. This serves as an illustrative example of how this reaction could be applied to construct the target molecule.

The key step would be the intramolecular cyclization of a suitably designed diester precursor. A plausible precursor is methyl 2-(1-(methoxycarbonyl)naphthalen-2-yloxy)acetate .

Proposed Synthetic Pathway
  • Synthesis of the Diester Precursor:

    • Step 1a: O-Alkylation of 2-hydroxy-1-naphthalenecarboxylic acid with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form 2-((methoxycarbonyl)methoxy)-1-naphthalenecarboxylic acid.

    • Step 1b: Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to yield the diester precursor, methyl 2-((methoxycarbonyl)methoxy)-1-naphthalenecarboxylate.

  • Dieckmann Condensation (Intramolecular Claisen):

    • Treatment of the diester precursor with a strong base (e.g., sodium methoxide or sodium hydride) would initiate the intramolecular Claisen condensation. The enolate formed at the α-carbon of the acetate moiety would attack the carbonyl of the ester at the 1-position of the naphthalene ring.

    • Subsequent elimination of methanol would form the cyclic β-keto ester intermediate.

  • Hydrolysis and Decarboxylation:

    • Acid-catalyzed hydrolysis of the resulting β-keto ester, followed by heating, would lead to decarboxylation, yielding the final product, this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via a hypothetical Dieckmann condensation.

Materials:

  • Methyl 2-((methoxycarbonyl)methoxy)-1-naphthalenecarboxylate (hypothetical precursor)

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous toluene or THF

  • Hydrochloric acid (HCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dieckmann Condensation:

    • To a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere, add a solution of methyl 2-((methoxycarbonyl)methoxy)-1-naphthalenecarboxylate (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and quench by carefully adding it to a mixture of ice and dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude β-keto ester from the previous step, add a mixture of aqueous HCl (e.g., 6M) and acetic acid.

    • Heat the mixture to reflux for several hours to effect both hydrolysis and decarboxylation.

    • Cool the reaction, extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Hypothetical Reaction Workflow

G A Diester Precursor B Dieckmann Condensation (Base, e.g., NaOMe) A->B C Cyclic β-Keto Ester B->C D Hydrolysis & Decarboxylation (Acid, Heat) C->D E This compound D->E

Hypothetical workflow for this compound synthesis via Dieckmann condensation.

While the Claisen condensation is a powerful tool for C-C bond formation, its application in the direct synthesis of this compound is not a standard or documented method. The established route via O-alkylation of 2-hydroxy-1-naphthaldehyde remains the most reliable and referenced approach. The hypothetical pathway presented here, utilizing a Dieckmann condensation, serves as a valuable conceptual exercise for researchers interested in exploring novel synthetic strategies for this important heterocyclic scaffold. Further research would be required to validate the feasibility and efficiency of this proposed route.

References

Application Notes and Protocols: Vilsmeier Formylation of Naphtho[2,1-b]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a "Vilsmeier reagent," typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[3][4] The resulting electrophilic species is then attacked by the electron-rich substrate, and subsequent hydrolysis yields the corresponding aldehyde.

Naphtho[2,1-b]furan derivatives are an important class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a formyl group onto the naphthofuran scaffold provides a valuable synthetic handle for further functionalization and the development of novel therapeutic agents. The formylated products, such as Naphtho[2,1-b]furan-2-carbaldehyde, serve as key intermediates in the synthesis of more complex molecules, including pyrimidines, pyrazoles, and other fused heterocyclic systems.

Due to the electron-rich nature of the furan ring within the Naphtho[2,1-b]furan system, it is highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction typically proceeds with high regioselectivity at the 2-position of the furan ring, which is the most electronically activated and sterically accessible site.

Applications in Drug Discovery and Development

The formyl group is a versatile functional group that can be readily transformed into a variety of other functionalities, making the Vilsmeier formylation of Naphtho[2,1-b]furan derivatives a strategically important reaction in medicinal chemistry.

  • Synthesis of Schiff Bases: The aldehyde can be condensed with primary amines to form Schiff bases, which are themselves a class of compounds with diverse biological activities.

  • Precursors to other Heterocycles: The formyl group can participate in cyclization reactions to build additional heterocyclic rings onto the naphthofuran core, leading to the generation of novel molecular scaffolds for drug screening. For example, condensation with active methylene compounds can lead to the formation of various six-membered heterocyclic rings.

  • Modification to other Functional Groups: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a cyano group, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

Data Presentation: Vilsmeier Formylation of Naphtho[2,1-b]furan Derivatives

While specific comparative data for a range of substituted Naphtho[2,1-b]furans is not extensively documented in single reports, the following table summarizes the typical conditions and expected outcomes for the Vilsmeier formylation of the parent Naphtho[2,1-b]furan and the general influence of substituents on the reaction.

SubstrateReagents (Equivalents)SolventTemperature (°C)Time (h)ProductExpected YieldNotes
Naphtho[2,1-b]furanPOCl₃ (1.1-1.5), DMF (excess or as solvent)DMF or CH₂Cl₂0 to 802 - 12Naphtho[2,1-b]furan-2-carbaldehydeGood to ExcellentReaction is typically exothermic and requires initial cooling.
Electron-donating substituted Naphtho[2,1-b]furan (e.g., -CH₃, -OCH₃)POCl₃ (1.1-1.5), DMF (excess or as solvent)DMF or CH₂Cl₂0 to 601 - 82-formyl derivativeExcellentIncreased reactivity of the aromatic system often leads to faster reactions and higher yields under milder conditions.
Electron-withdrawing substituted Naphtho[2,1-b]furan (e.g., -NO₂, -CN)POCl₃ (1.5-2.0), DMF (excess or as solvent)DMF60 to 1006 - 242-formyl derivativeModerate to GoodDecreased reactivity of the aromatic system may require more forcing conditions (higher temperature, longer reaction time) and may result in lower yields.

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier Formylation of Naphtho[2,1-b]furan

This protocol describes a general method for the synthesis of Naphtho[2,1-b]furan-2-carbaldehyde.

Materials:

  • Naphtho[2,1-b]furan

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous (optional solvent)

  • Ice

  • Saturated aqueous sodium acetate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Naphtho[2,1-b]furan (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate to the quenched reaction mixture to hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Naphtho[2,1-b]furan-2-carbaldehyde.

Visualizations

Vilsmeier_Formylation_Workflow Workflow for Vilsmeier Formylation of Naphtho[2,1-b]furan reagents 1. Vilsmeier Reagent Formation (POCl₃ + DMF) reaction 2. Formylation Reaction (Electrophilic Aromatic Substitution) reagents->reaction Addition of Substrate substrate Naphtho[2,1-b]furan Derivative substrate->reaction hydrolysis 3. Hydrolysis (Aqueous Work-up) reaction->hydrolysis Quenching with Ice/Water product Formylated Naphtho[2,1-b]furan (e.g., Naphtho[2,1-b]furan-2-carbaldehyde) hydrolysis->product Iminium Salt Hydrolysis purification 4. Purification (Chromatography/Recrystallization) product->purification final_product Pure Formylated Product purification->final_product

Caption: General experimental workflow for the Vilsmeier formylation.

Synthetic_Utility Synthetic Utility of Formylated Naphtho[2,1-b]furan Derivatives start Formylated Naphtho[2,1-b]furan oxidation Oxidation (e.g., KMnO₄, Ag₂O) start->oxidation reduction Reduction (e.g., NaBH₄, LiAlH₄) start->reduction condensation Condensation (e.g., with amines, active methylene compounds) start->condensation product_acid Naphtho[2,1-b]furan- carboxylic Acid oxidation->product_acid Leads to product_alcohol Naphtho[2,1-b]furan- methanol reduction->product_alcohol Leads to product_schiff Schiff Bases condensation->product_schiff Leads to product_heterocycles Fused/Substituted Heterocycles condensation->product_heterocycles Leads to

Caption: Synthetic pathways from formylated naphthofurans.

References

Synthetic Protocols for Naphtho[2,1-b]furan-2(1H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis and Application of Naphtho[2,1-b]furan-2(1H)-one Derivatives

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These molecules are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.

Application Notes

The synthetic strategies towards Naphtho[2,1-b]furan derivatives are varied, often commencing from readily available starting materials such as 2-naphthol or 2-hydroxy-1-naphthaldehyde. The choice of synthetic route can be tailored to achieve specific substitution patterns on the naphthofuran core, thereby modulating the biological activity of the resulting compounds.

One of the key applications of these derivatives lies in their anti-inflammatory effects. Mechanistic studies have revealed that certain naphthofuran derivatives can act as activators of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] Activation of SIRT1 is known to suppress inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a cornerstone of the inflammatory process, and its inhibition can mitigate the expression of pro-inflammatory cytokines and other inflammatory mediators. This targeted approach makes this compound derivatives promising candidates for the development of novel anti-inflammatory agents.

Beyond their anti-inflammatory potential, these compounds have also been investigated for their antimicrobial and antitumor activities.[1][4] The planar, aromatic structure of the naphthofuran core allows for intercalation with DNA and interaction with various enzymes, leading to a broad spectrum of biological effects.

The synthesis of the this compound lactone core is a key step in accessing this class of compounds. A common strategy involves the intramolecular cyclization of a (2-hydroxy-1-naphthyl)acetic acid precursor. This precursor can be synthesized from 2-naphthol through a multi-step sequence. The development of efficient and scalable synthetic protocols is crucial for the exploration of the full therapeutic potential of this scaffold.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, starting from 2-naphthol. The workflow involves the synthesis of the key intermediate, (2-hydroxy-1-naphthyl)acetic acid, followed by its lactonization.

Protocol 1: Synthesis of (2-Hydroxy-1-naphthyl)acetic acid

This protocol is adapted from established methods for the synthesis of naphthaleneacetic acid derivatives.

Materials:

  • 2-Naphthol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Step 1: Preparation of Sodium 2-Naphthoxide: In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 2-naphthol (14.4 g, 0.1 mol) in an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol in 50 mL of water).

  • Step 2: Carboxymethylation: To the solution of sodium 2-naphthoxide, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL).

  • Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Acidification: After completion of the reaction, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Step 5: Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to afford pure (2-hydroxy-1-naphthyl)acetic acid.

Protocol 2: Synthesis of this compound

This protocol describes the intramolecular cyclization (lactonization) of (2-hydroxy-1-naphthyl)acetic acid.

Materials:

  • (2-Hydroxy-1-naphthyl)acetic acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Step 1: Reaction Setup: In a round-bottom flask, place (2-hydroxy-1-naphthyl)acetic acid (2.02 g, 0.01 mol), acetic anhydride (10 mL), and a catalytic amount of anhydrous sodium acetate (0.2 g).

  • Step 2: Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the lactonization can be monitored by TLC.

  • Step 3: Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

  • Step 4: Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

  • Step 5: Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and the final product.

Table 1: Synthesis of Intermediates for Naphtho[2,1-b]furan Derivatives

IntermediateStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Ethyl naphtho[2,1-b]furan-2-carboxylate2-Hydroxy-1-naphthaldehydeEthyl chloroacetate, K₂CO₃DMF24 hRefluxNot specified[5][6]
Naphtho[2,1-b]furan-2-carbohydrazideEthyl naphtho[2,1-b]furan-2-carboxylateHydrazine hydrate, HClEthanol2 hRefluxNot specified[5]
2-Acetylnaphtho[2,1-b]furan2-Hydroxy-1-naphthaldehydeChloroacetone, K₂CO₃Acetone8 hRefluxNot specified[1]

Table 2: Characterization Data for Selected Naphtho[2,1-b]furan Derivatives

CompoundMolecular FormulaMelting Point (°C)IR (cm⁻¹)¹H NMR (δ ppm)Mass Spec (m/z)Reference
2-Acetylnaphtho[2,1-b]furanC₁₄H₁₀O₂Not specified1666 (C=O)8.59–7.70 (m, 6H, Ar-H), 7.89 (s, 1H, furan-H), 2.62 (s, 3H, CH₃)Not specified[1]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Final Products 2_Naphthol 2-Naphthol Naphthyl_acetic_acid (2-Hydroxy-1-naphthyl)acetic acid 2_Naphthol->Naphthyl_acetic_acid Carboxymethylation 2_Hydroxy_1_naphthaldehyde 2-Hydroxy-1-naphthaldehyde Naphthofuran_ester Ethyl naphtho[2,1-b]furan- 2-carboxylate 2_Hydroxy_1_naphthaldehyde->Naphthofuran_ester Condensation Lactone This compound Naphthyl_acetic_acid->Lactone Lactonization Derivatives Substituted Naphtho[2,1-b]furan Derivatives Naphthofuran_ester->Derivatives Further Functionalization

Caption: General synthetic workflow for this compound and its derivatives.

Signaling Pathway

The diagram below illustrates the proposed anti-inflammatory mechanism of action of this compound derivatives through the activation of SIRT1 and subsequent inhibition of the NF-κB signaling pathway.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB (p65/p50) (Inactive) IκBα->NFκB_complex Degradation releases NFκB_active NF-κB (p65/p50) (Active) Nucleus Nucleus NFκB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Transcription Induces Inflammation Inflammation Transcription->Inflammation Naphthofuran This compound Derivative SIRT1 SIRT1 Naphthofuran->SIRT1 Activates SIRT1->NFκB_active Deacetylates (inhibits)

Caption: Inhibition of the NF-κB inflammatory pathway by this compound derivatives via SIRT1 activation.

References

Application Notes and Protocols: Naphtho[2,1-b]furan-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Naphtho[2,1-b]furan-2(1H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a privileged structure, its derivatives have been extensively explored for the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of quantitative structure-activity relationship data.

Biological Activities and Applications

Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug discovery in various therapeutic areas.[1][2]

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines.[3][4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and STAT3 pathways.

Antimicrobial Activity: This class of compounds has also shown significant promise as antimicrobial agents, exhibiting activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][7][8][9][10]

Anti-inflammatory Activity: Several this compound derivatives have been reported to possess potent anti-inflammatory properties, as demonstrated in preclinical models of inflammation.[11][12][13]

Data Presentation

Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
MMZ-140C BxPC-3 (Pancreatic)30.15 ± 9.39[4]
MMZ-45B HT-29 (Colorectal)31.78 ± 3.93[4]
MMZ-45AA BxPC-3 (Pancreatic)13.26[4]
MMZ-140C HT-29 (Colorectal)11.55[4]
Compound 5f Huh-7 (Hepatocellular Carcinoma)2.62[14]
Compound 5g Huh-7 (Hepatocellular Carcinoma)3.37[14]
PD9 DU-145 (Prostate)1-3[15]
PD10 MDA-MB-231 (Breast)1-3[15]
PD11 HT-29 (Colon)1-3[15]
14α A549 (Lung)27.2 ± 3.7[6]
14α MCF7 (Breast)23.9 ± 5.0[6]
14α UACC-62 (Melanoma)31.9 ± 6.0[6]
Antimicrobial Activity

The antimicrobial efficacy of selected this compound derivatives is presented below as the zone of inhibition against various microbial strains.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
4a Bacillus subtilis18Aspergillus niger16[16]
4b Staphylococcus aureus19Candida albicans17[16]
4c Escherichia coli17Aspergillus flavus15[16]
4d Pseudomonas aeruginosa16Penicillium chrysogenum14[16]
6a E. faecalis22--[7][8]
6b S. aureus24--[7][8]
6c E. coli20--[7][8]
6d S. pneumoniae21--[7][8]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives, as evaluated by the carrageenan-induced paw edema model in rats, is summarized by the percentage of edema inhibition.

Compound IDDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
7a 10356.74[16]
7c 10357.67[16]
7d 10364.93[16]
Detoxified Mazaryun (Low Dose) -519.3[17]
Detoxified Mazaryun (High Dose) -539.4[17]
Mangifera indica extract 200444.8[12]
Mangifera indica extract 400453.0[12]
Compound 1 200496.31[13]
Compound 3 200499.69[13]

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 1-(Naphtho[2,1-b]furan-2-yl)ethanone (A key intermediate):

  • A mixture of 2-hydroxy-1-naphthaldehyde (0.01 mol), chloroacetone (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is refluxed for 8 hours.

  • The reaction mixture is allowed to cool to room temperature and then poured onto a mixture of crushed ice (50 g) and water (100 mL).

  • The mixture is acidified with concentrated hydrochloric acid.

  • The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-acetylnaphtho[2,1-b]furan.

Further derivatization can be achieved through various chemical transformations of the acetyl group. For instance, condensation with malononitrile can be performed as follows:

  • To a solution of 2-acetylnaphtho[2,1-b]furan (0.01 mol) in dry benzene (100 mL), add malononitrile (0.01 mol), ammonium acetate (2 g), and acetic acid (2 mL).

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove water.

  • After the reaction is complete, the solvent is evaporated, and the product is purified by crystallization.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[3][18][19]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard procedure for evaluating the antimicrobial activity of this compound derivatives.[11][20][21]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a common in vivo model for assessing the anti-inflammatory effects of this compound derivatives in rats.[1][5][9][11][17][22]

  • Animal Acclimatization: Acclimatize adult Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema and Inhibition: Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw edema volume in the control group and Vt is the mean paw edema volume in the treated group.

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/Akt Signaling Pathway

Several this compound derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Naphthofuran Derivative Naphthofuran Derivative Naphthofuran Derivative->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key oncogenic pathway that has been identified as a target for this compound derivatives. Inhibition of STAT3 phosphorylation can lead to decreased expression of downstream target genes involved in cell proliferation and survival.

STAT3_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocation Naphthofuran Derivative Naphthofuran Derivative Naphthofuran Derivative->STAT3 Inhibits Phosphorylation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents with a wide range of biological activities. The information and protocols provided in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and optimization of this important class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols: Naphtho[2,1-b]furan-2(1H)-one as a Promising Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The naphtho[2,1-b]furan-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document provides a comprehensive overview of the application of the this compound scaffold in drug design, including detailed synthetic protocols, a compilation of biological activity data, and methodologies for key biological assays. Furthermore, it visualizes the modulation of key signaling pathways by compounds based on this scaffold, offering insights into their mechanisms of action.

Synthetic Protocols

The synthesis of this compound derivatives often begins with the reaction of 2-hydroxy-1-naphthaldehyde with an appropriate reagent to construct the furanone ring. Subsequent modifications can be made to introduce various substituents, leading to a diverse library of compounds.

Protocol 1: General Synthesis of Naphtho[2,1-b]furan-2-carboxylate Derivatives [1][2][3][4][5]

This protocol describes a common route to synthesize the core scaffold, which can then be further modified.

Step 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate [1]

  • To a solution of 2-hydroxy-1-naphthaldehyde (0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (0.03 mol) and anhydrous potassium carbonate (0.9 mol).

  • Reflux the reaction mixture on a water bath for 24 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol to obtain ethyl naphtho[2,1-b]furan-2-carboxylate.

Step 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide [1]

  • Reflux a mixture of ethyl naphtho[2,1-b]furan-2-carboxylate (0.01 mol), a catalytic amount of concentrated hydrochloric acid, and hydrazine hydrate (0.02 mol) in absolute ethanol (25 ml) for 2 hours on a water bath.

  • Cool the reaction mixture to room temperature.

  • Filter and dry the solid product.

  • Recrystallize the product from ethanol to obtain pure naphtho[2,1-b]furan-2-carbohydrazide.

Step 3: Synthesis of N'-Substituted Naphtho[2,1-b]furan-2-carbohydrazides [2]

  • Dissolve naphtho[2,1-b]furan-2-carbohydrazide in a suitable solvent (e.g., glacial acetic acid or DMF).

  • Add the desired acyl chloride (e.g., chloroacetyl chloride) or another electrophile.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain the final derivative.

Biological Activity Data

The following tables summarize the quantitative biological activity data for various this compound derivatives.

Table 1: Anticancer Activity of Naphtho[2,1-b]furan Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
5d HepG2 (Liver)1.2 ± 1.1[6]
A549 (Lung)1.6 ± 1.0[6]
MDA-MB-231 (Breast)0.9 ± 0.1[6]
HeLa (Cervical)0.8 ± 0.4[6]
Compound 2 A549 (Lung)32[7]
NHDC HepG2 (Liver)1-10.8[8]
Hep3B (Liver)1-10.8[8]
C15 Complex (1) A549 (Lung)794.37[9]
HT29 (Colon)654.31[9]
C15 Complex (3) HT29 (Colon)1064.05[9]

Table 2: Antimicrobial Activity of Naphtho[2,1-b]furan Derivatives (Zone of Inhibition in mm)

Compound IDS. aureusP. aeruginosaC. albicansA. nigerReference
7a 17171718[5]
7d 17161517[5]
7h 16171918[5]
7i 19191818[5]
7l 20191918[5]
7o 19182019[5]
Standard 24262422[5]

Table 3: Anti-inflammatory Activity of Naphtho[2,1-b]furan Derivatives (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)Paw Edema Inhibition (%) after 3hReference
7a -56.74[5]
7c -57.67[5]
7d -64.93[5]
Aspirin -71.00[5]

Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Zone of Inhibition Assay for Antimicrobial Activity

This protocol is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Application of Test Compound: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity [10][11][12][13]

This in vivo assay is used to evaluate the anti-inflammatory potential of the compounds.

  • Animal Grouping: Divide the animals (e.g., Wistar rats) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway Visualizations

This compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. Below are diagrams illustrating the inhibitory effects of this scaffold on the SIRT1/NF-κB and HNF4α/STAT3 pathways.

SIRT1_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates SIRT1 SIRT1 SIRT1->NFkB_active deacetylates (inhibits) Naphthofuran This compound Derivative Naphthofuran->SIRT1 activates

Caption: SIRT1/NF-κB signaling pathway modulation.

HNF4a_STAT3_Pathway cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes HNF4a HNF4α HNF4a->pSTAT3 inhibits phosphorylation Naphthofuran This compound Derivative Naphthofuran->HNF4a activates

Caption: HNF4α/STAT3 signaling pathway modulation.

References

Application Notes and Protocols for Antimicrobial Screening of Naphtho[2,1-b]furan-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of Naphtho[2,1-b]furan-2(1H)-one derivatives. The Naphtho[2,1-b]furan core is a significant heterocyclic scaffold that has garnered attention in medicinal chemistry due to its presence in various biologically active natural products. Derivatives of this structure have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties, making them promising candidates for novel drug discovery.[1][2]

This document outlines the methodologies for evaluating the efficacy of these derivatives against a range of pathogenic microbes and presents available data to guide further research and development.

Data Presentation

The antimicrobial activity of Naphtho[2,1-b]furan derivatives is typically assessed by determining the zone of inhibition in agar diffusion assays and by quantifying the Minimum Inhibitory Concentration (MIC) through broth microdilution methods. Below are tables summarizing the reported antimicrobial activities of various derivatives.

Table 1: Antibacterial Activity of Naphtho[2,1-b]furan Derivatives (Zone of Inhibition)

Compound IDTest OrganismConcentration (µg/mL)Zone of Inhibition (mm)Reference
5a Streptococci (G+ve)10018[3]
Staphylococcus aureus (G+ve)10020[3]
Escherichia coli (G-ve)10016[3]
Pseudomonas (G-ve)10014[3]
5b Streptococci (G+ve)10016[3]
Staphylococcus aureus (G+ve)10018[3]
Escherichia coli (G-ve)10014[3]
Pseudomonas (G-ve)10012[3]
6a Streptococci (G+ve)10022[3]
Staphylococcus aureus (G+ve)10024[3]
Escherichia coli (G-ve)10020[3]
Pseudomonas (G-ve)10018[3]
6b Streptococci (G+ve)10020[3]
Staphylococcus aureus (G+ve)10022[3]
Escherichia coli (G-ve)10018[3]
Pseudomonas (G-ve)10016[3]
Streptomycin Streptococci (G+ve)10025[3]
(Standard)Staphylococcus aureus (G+ve)10028[3]
Escherichia coli (G-ve)10024[3]
Pseudomonas (G-ve)10022[3]

Note: The mean zone of inhibition includes the bore diameter (8 mm).[3] G+ve denotes Gram-positive, and G-ve denotes Gram-negative.

Table 2: Antifungal Activity of Asymmetrical Azines Derived from Naphtho[2,1-b]furan (Zone of Inhibition)

Compound IDAspergillus teriusAspergillus nidulansAspergillus parasiticus
4a 151615
4b 161617
4c 141515
4d 181718
4e 161817
4f 151616
4g 171818
Nystatin 242524
(Standard)
Note: Zone of inhibition in mm at a concentration of 0.0025 mol/ml.[4]

Experimental Protocols

Detailed methodologies for the key antimicrobial screening experiments are provided below. These protocols are based on established methods reported in the literature for the evaluation of novel heterocyclic compounds.[5][6]

Protocol 1: Agar Well Diffusion Assay

This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipette and sterile tips

  • Bacterial or fungal cultures

  • Test this compound derivatives

  • Solvent (e.g., DMSO) for dissolving compounds

  • Positive control (e.g., Streptomycin for bacteria, Nystatin for fungi)

  • Incubator

Procedure:

  • Media Preparation: Prepare the appropriate agar medium (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) according to the manufacturer's instructions and sterilize by autoclaving.

  • Pouring Plates: Pour approximately 15-20 mL of the molten agar into sterile Petri dishes and allow it to solidify at room temperature in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is often a 0.5 McFarland standard suspension, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Seeding the Plates: Uniformly spread the microbial suspension over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6-8 mm diameter in the agar plates using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL).[3] Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Controls: Load a well with the solvent alone (negative control) and another with a standard antibiotic solution (positive control).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[5]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal cultures

  • Test this compound derivatives

  • Solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including growth control (broth + inoculum) and sterility control (broth only) wells.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure absorbance.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the antimicrobial screening of this compound derivatives.

antimicrobial_screening_workflow cluster_prep Preparation cluster_assay Screening Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound Synthesized Naphtho[2,1-b]furan -2(1H)-one Derivative StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol AgarAssay Agar Well/Disc Diffusion Assay StockSol->AgarAssay BrothAssay Broth Microdilution Assay StockSol->BrothAssay Microbe Prepare Standardized Microbial Inoculum Microbe->AgarAssay Microbe->BrothAssay Zone Measure Zone of Inhibition (mm) AgarAssay->Zone MIC Determine Minimum Inhibitory Concentration (MIC) BrothAssay->MIC Activity Antimicrobial Activity Profile Zone->Activity MIC->Activity

Caption: General workflow for antimicrobial screening of novel compounds.

agar_well_diffusion_protocol start Start prep_media Prepare and Sterilize Nutrient/PDA Agar start->prep_media pour_plates Pour Agar into Sterile Petri Dishes prep_media->pour_plates seed_plates Seed Plates with Microbial Inoculum pour_plates->seed_plates create_wells Create Wells using a Sterile Borer seed_plates->create_wells load_compounds Load Test Compounds and Controls into Wells create_wells->load_compounds incubate Incubate Plates (24-72 hours) load_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Step-by-step protocol for the agar well diffusion assay.

Signaling Pathways and Mechanism of Action

The current body of literature on the antimicrobial screening of this compound derivatives primarily focuses on the synthesis and initial evaluation of their activity. Detailed studies elucidating the specific signaling pathways or the precise mechanism of action by which these compounds exert their antimicrobial effects are not yet widely available. Further research, including mechanistic studies, is required to understand how these derivatives interact with microbial cells at a molecular level.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with demonstrable antimicrobial activity against a variety of bacterial and fungal pathogens. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents. Future work should aim to expand the library of these derivatives, perform comprehensive MIC testing, and investigate their mechanisms of action to unlock their full therapeutic potential.

References

Application Notes and Protocols: Anti-inflammatory Activity of Naphtho[2,1-b]furan-2(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of synthetic analogues of Naphtho[2,1-b]furan-2(1H)-one. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development of this class of compounds as potential anti-inflammatory agents.

Introduction

Naphtho[2,1-b]furan derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, analogues of this compound have been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process involved in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a crucial role in regulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[3][4] The ability of this compound analogues to interfere with these pathways and inhibit the production of these mediators is the basis for their anti-inflammatory potential.

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory activity of a series of Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazole analogues was evaluated using the carrageenan-induced paw edema model in rats. This in vivo assay is a standard method for screening potential anti-inflammatory drugs. The percentage inhibition of paw edema was measured after 3 hours of carrageenan administration.

Compound IDSubstituent (R)Substituent (R')% Inhibition of Edema (after 3h)
7a HH38.52
7b H4-OCH₃42.18
7c H4-OH45.32
7d H4-Cl52.74
7e H4-NO₂35.81
7f 4-ClH48.93
7g 4-Cl4-OCH₃55.64
7h 4-Cl4-OH58.17
7i 4-Cl4-Cl63.70
7j 4-Cl4-NO₂46.29
Indomethacin --68.45

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory activity of this compound analogues.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from the widely used method to assess the acute anti-inflammatory activity of compounds.[5][6]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound analogues)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Administer the vehicle, reference drug, or test compounds orally or intraperitoneally.

  • One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the determination of the inhibitory effect of test compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound analogues)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-treated control group and an LPS-only control group.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production for each compound concentration.

Cytokine (TNF-α, IL-6, IL-1β) Production Assay in LPS-stimulated RAW 264.7 Cells

This protocol outlines the measurement of pro-inflammatory cytokine levels in the supernatant of cultured macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds (this compound analogues)

  • ELISA kits for TNF-α, IL-6, and IL-1β (commercially available)

  • 24-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions provided with the kits.

  • Measure the absorbance using a microplate reader at the specified wavelength.

  • Calculate the concentration of each cytokine from the respective standard curves.

  • Determine the percentage inhibition of cytokine production for each compound concentration.

NF-κB Signaling Pathway Activity: Luciferase Reporter Gene Assay

This protocol is for assessing the effect of test compounds on the NF-κB signaling pathway using a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T or THP-1 cells stably transfected with an NF-κB luciferase reporter construct).

Materials:

  • HEK293T or THP-1 cells with a stable NF-κB luciferase reporter construct

  • Appropriate cell culture medium

  • TNF-α or LPS (as an activator of the NF-κB pathway)

  • Test compounds (this compound analogues)

  • Luciferase Assay System (commercially available)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a white, opaque 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α or LPS for 6-8 hours.

  • After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assays cluster_pathway Mechanism of Action rat Wistar Rats compound_admin Compound/Vehicle Administration rat->compound_admin carrageenan Carrageenan Injection compound_admin->carrageenan paw_edema Paw Edema Measurement carrageenan->paw_edema data_analysis_vivo Data Analysis (% Inhibition) paw_edema->data_analysis_vivo cells RAW 264.7 Cells compound_treat Compound Treatment cells->compound_treat lps LPS Stimulation compound_treat->lps supernatant Collect Supernatant lps->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa reporter_cells NF-κB Reporter Cells compound_treat_nfkb Compound Treatment reporter_cells->compound_treat_nfkb tnfa_lps TNF-α/LPS Stimulation compound_treat_nfkb->tnfa_lps luciferase_assay Luciferase Assay tnfa_lps->luciferase_assay nfkb_inhibition NF-κB Inhibition Analysis luciferase_assay->nfkb_inhibition

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates irak IRAKs myd88->irak activates traf6 TRAF6 irak->traf6 activates ikk IKK Complex traf6->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_nfkb IκBα NF-κB ikb->ikb_nfkb inhibits ikb_degradation Ubiquitination & Degradation ikb->ikb_degradation nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene induces compound This compound Analogue compound->ikk inhibits? compound->nfkb_active inhibits? ikb_nfkb->ikk

Caption: Putative inhibition of the NF-κB signaling pathway.

mapk_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor ras_rac Ras/Rac receptor->ras_rac mekk MEKKs ras_rac->mekk raf Raf ras_rac->raf mkk36 MKK3/6 mekk->mkk36 mkk47 MKK4/7 mekk->mkk47 p38 p38 mkk36->p38 ap1 AP-1 p38->ap1 jnk JNK mkk47->jnk jnk->ap1 mek12 MEK1/2 raf->mek12 erk ERK1/2 mek12->erk erk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression activates compound This compound Analogue compound->mekk inhibits? compound->p38 inhibits? compound->jnk inhibits? compound->erk inhibits?

Caption: Potential modulation of MAPK signaling pathways.

References

Application Notes and Protocols: Naphtho[2,1-b]furan-2(1H)-one Derivatives as SIRT1 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Silent information regulator 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1][2][3] Its activation is considered a promising therapeutic strategy for a range of age-related diseases, such as diabetic nephropathy.[1][2] This document provides detailed information on a series of novel Naphtho[2,1-b]furan-2(1H)-one derivatives that have been identified as potent SIRT1 activators. The data presented herein is based on a study that employed structure and ligand-based virtual screening to identify a lead compound, M1 (4,456–0661), which was subsequently used as a template for the synthesis of several analogues (6a-6g).[1][2] The most promising of these compounds, M1, 6b, and 6d, have demonstrated SIRT1 activation comparable to the known activator SRT2104 and have shown protective effects in a cell model of diabetic nephropathy.[1][2]

Data Presentation

The following table summarizes the in vitro SIRT1 activation data for the lead compound M1 and its derivatives.

CompoundConcentration (µM)SIRT1 Deacetylation Activity (%)
M1 10215.3
SRT2104 (Positive Control) 10Not explicitly quantified in the provided source, but used as a benchmark for comparison.
6a 10Data not provided in the summary.
6b 10Activity comparable to SRT2104.[1][2]
6c 10Data not provided in the summary.
6d 10Activity comparable to SRT2104.[1][2]
6e 10Data not provided in the summary.
6f 10Data not provided in the summary.
6g 10Data not provided in the summary.

Signaling Pathway and Mechanism of Action

The this compound derivatives activate SIRT1, which in turn deacetylates downstream targets, leading to beneficial cellular effects. In the context of diabetic nephropathy, two key pathways are modulated:

  • p53 Deacetylation: SIRT1 deacetylates the tumor suppressor protein p53.[1] Acetylation of p53 stabilizes and activates it, promoting apoptosis.[1] By deacetylating p53, these SIRT1 activators can reduce high glucose-induced apoptosis in kidney cells.[1][2]

  • NF-κB (p65) Deacetylation: SIRT1 can deacetylate the p65 subunit of NF-κB, a key regulator of inflammation.[1] This deacetylation inhibits the pro-inflammatory signals of NF-κB, thereby reducing the inflammatory response in kidney cells exposed to high glucose.[1][2]

cluster_0 Cellular Stress (e.g., High Glucose) cluster_1 SIRT1 Activation cluster_2 Downstream Effects stress High Glucose p53 Acetylated p53 stress->p53 Induces Acetylation nfkb Acetylated NF-κB (p65) stress->nfkb Induces Acetylation activator This compound Derivatives (M1, 6b, 6d) sirt1 SIRT1 activator->sirt1 Activates sirt1->p53 Deacetylates sirt1->nfkb Deacetylates apoptosis Apoptosis p53->apoptosis Promotes deacetylated_p53 Deacetylated p53 inflammation Inflammation nfkb->inflammation Promotes deacetylated_nfkb Deacetylated NF-κB (p65) cell_survival Cell Survival deacetylated_p53->cell_survival Promotes reduced_inflammation Reduced Inflammation deacetylated_nfkb->reduced_inflammation Leads to

Caption: SIRT1 Activation Pathway by Naphthofuran Derivatives.

Experimental Protocols

1. Virtual Screening for SIRT1 Activators

  • Objective: To identify potential SIRT1 activators from a chemical library.

  • Method: A structure and ligand-based virtual screening was conducted targeting the N-terminal domain of SIRT1.[1]

  • Procedure:

    • The crystal structure of the SIRT1 complexed with an activator was used as the template.

    • Hydrogen atoms were added to the SIRT1 structure, and all water molecules were removed.

    • A high-speed screening was performed by reducing the maximum number of conformations and rotatable bonds to accelerate the process.[1]

    • Thirty-seven compounds were selected for in vitro SIRT1 activity assays.[1]

2. In Vitro SIRT1 Deacetylation Assay

  • Objective: To quantify the SIRT1 activation potential of the selected compounds.

  • Method: A fluorometric assay was used to measure the deacetylation activity of SIRT1.

  • Materials:

    • Recombinant human SIRT1 enzyme

    • Fluorogenic SIRT1 substrate

    • NAD+

    • Developer

    • Test compounds (dissolved in DMSO)

    • SRT2104 (positive control)

    • 96-well plate

    • Fluorometer

  • Procedure:

    • Prepare a reaction mixture containing the SIRT1 enzyme, NAD+, and the fluorogenic substrate in a buffer.

    • Add the test compounds or control (SRT2104 or DMSO vehicle) to the wells of a 96-well plate.

    • Initiate the reaction by adding the SIRT1 enzyme mixture to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and add the developer solution.

    • Incubate at 37°C for a further period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a fluorometer.

    • Calculate the percentage of SIRT1 activation relative to the vehicle control.

3. Cell Culture and Treatment

  • Objective: To evaluate the cytoprotective effects of the compounds in a cell-based model of diabetic nephropathy.

  • Cell Line: Human kidney 2 (HK-2) cells.[1]

  • Method: HK-2 cells were cultured under normal and high glucose conditions and treated with the test compounds.

  • Procedure:

    • Culture HK-2 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • For experiments, seed the cells in appropriate culture plates.

    • Induce cellular stress by exposing the cells to high glucose (HG) medium for a specified duration (e.g., 24-48 hours). A normal glucose (NG) group should be included as a control.[1]

    • Treat the cells with different concentrations of the test compounds (M1, 6b, 6d) or SRT2104 for the desired time period.

4. Apoptosis Assay (Flow Cytometry)

  • Objective: To assess the anti-apoptotic effects of the compounds.

  • Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Procedure:

    • After treatment, harvest the HK-2 cells.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

5. Western Blot Analysis

  • Objective: To determine the effect of the compounds on the acetylation status of p53 and NF-κB p65.

  • Procedure:

    • Lyse the treated HK-2 cells to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with primary antibodies against acetylated-p53, total p53, acetylated-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

6. Real-time Quantitative PCR (RT-qPCR)

  • Objective: To measure the mRNA expression levels of inflammatory cytokines.

  • Procedure:

    • Isolate total RNA from the treated HK-2 cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform RT-qPCR using specific primers for the target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Experimental Workflow

cluster_0 Compound Discovery and Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-based Assays (HK-2 Cells) cluster_3 Outcome vs Virtual Screening (Structure & Ligand-based) hit Hit Identification (Compound M1) vs->hit synthesis Synthesis of Naphthofuran Derivatives (6a-6g) hit->synthesis assay SIRT1 Deacetylation Assay synthesis->assay culture Cell Culture & High Glucose Treatment assay->culture apoptosis Apoptosis Assay (Flow Cytometry) culture->apoptosis wb Western Blot (Ac-p53, Ac-NF-κB) culture->wb qpcr RT-qPCR (Inflammatory Cytokines) culture->qpcr outcome Identification of Potent SIRT1 Activators (M1, 6b, 6d) with Protective Effects in a Diabetic Nephropathy Model apoptosis->outcome wb->outcome qpcr->outcome

Caption: Experimental Workflow for Identifying SIRT1 Activators.

References

The Synthetic Utility of Naphtho[2,1-b]furan-2(1H)-one and Its Derivatives in Organic Synthesis: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphtho[2,1-b]furan scaffold is a core structural motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and antitumor activities.[1][2] While direct applications of Naphtho[2,1-b]furan-2(1H)-one are not extensively documented in the reviewed literature, its derivatives, particularly 2-acetylnaphtho[2,1-b]furan and ethyl naphtho[2,1-b]furan-2-carboxylate, serve as versatile building blocks in the synthesis of complex heterocyclic systems.[3][4] This document provides a comprehensive overview of the synthetic applications of these key naphthofuran derivatives, complete with detailed experimental protocols and quantitative data.

I. Synthesis of Key Naphtho[2,1-b]furan Derivatives

The foundational step for many synthetic pathways is the creation of functionalized naphtho[2,1-b]furan cores. The following protocols detail the synthesis of two pivotal starting materials.

A. Synthesis of 2-Acetylnaphtho[2,1-b]furan (3)

This compound is a common precursor for the synthesis of various heterocyclic compounds.[1]

Experimental Protocol:

A mixture of 2-hydroxy-1-naphthaldehyde (1) (1.72 g, 0.01 mol), chloroacetone (2) (0.92 g, 0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is refluxed for 8 hours. After cooling, the mixture is poured onto crushed ice (50 g) and water (100 mL), followed by acidification with concentrated HCl. The resulting solid product is filtered, washed with water, and recrystallized from ethanol.[1]

B. Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate (2)

This ester is another crucial intermediate for accessing a variety of naphthofuran derivatives.[5]

Experimental Protocol:

To a solution of 2-hydroxy-1-naphthaldehyde (1) (5.16 g, 0.03 mol) in dry N,N-dimethylformamide (25 ml), ethyl chloroacetate (3.66 g, 0.03 mol) and anhydrous potassium carbonate (12.4 g, 0.9 mol) are added. The reaction mixture is refluxed on a water bath for 24 hours. The mixture is then poured into ice-cold water to precipitate the product, which is collected by filtration, dried, and recrystallized from ethanol.[5]

II. Applications in the Synthesis of Heterocyclic Compounds

The functional groups on 2-acetylnaphtho[2,1-b]furan and ethyl naphtho[2,1-b]furan-2-carboxylate provide handles for a wide array of chemical transformations, leading to diverse heterocyclic structures with potential pharmacological relevance.

A. Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are known for their broad spectrum of biological activities.[5]

1. Synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (7a-o)

This protocol describes the synthesis of a library of pyrazole derivatives from chalcones.[3]

Experimental Protocol:

  • Step 1: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide (3): A mixture of ethyl naphtho-[2,1-b]furan-2-carboxylate (2) (2.40 g, 0.01 mol), a catalytic amount of concentrated hydrochloric acid, and hydrazine hydrate (1 g, 0.02 mol) in absolute ethanol (25 ml) is refluxed for 2 hours on a water bath. Upon cooling, the solid product is filtered, dried, and recrystallized from ethanol.[5]

  • Step 2: Synthesis of Chalcones (6a-o): Substituted acetophenones are reacted with aromatic aldehydes via a Claisen-Schmidt condensation.[3]

  • Step 3: Synthesis of Pyrazoles (7a-o): To a solution of the appropriate chalcone (0.005 mol) in dioxane (25 ml), acetic acid (0.5 ml) is added, and the mixture is stirred for 30 minutes. Naphtho-[2,1-b]furan-2-carbohydrazide (3) (1.01 g, 0.005 mol) is then added, and the mixture is refluxed for 24 hours. The reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, dried, and recrystallized from ethanol.[5]

Table 1: Characterization Data for Selected Synthesized Pyrazoles (7a-d) [3]

CompoundR1R2R3Yield (%)M.p. (°C)
7aHHH68235
7bH4-OCH3H65241
7cH4-OHH63248
7dH4-ClH70>250

2. Synthesis of 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3)

This pyrazole carbaldehyde serves as a key intermediate for further functionalization.[6]

Experimental Protocol:

Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan (2) yields 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (3).[6] This intermediate can then be reacted with various C- and N-nucleophiles to generate a range of naphthofuran-pyrazole derivatives.[6]

B. Synthesis of Thiazole and Thiazolidinone Derivatives

Thiazole and thiazolidinone rings are important pharmacophores in medicinal chemistry.[6][7]

Experimental Protocol:

Reaction of 1-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazone (6b) with sodium acetate and either ethyl bromoacetate or chloroacetone affords the corresponding thiazolidinone and methylthiazole derivatives (14 and 15), respectively.[6]

C. Synthesis of Pyrimidine and Pyridine Derivatives

The naphthofuran scaffold has also been elaborated to include pyrimidine and pyridine rings.[1]

Experimental Protocol:

A mixture of 2-(1-(dicyanomethylene)ethyl)naphtho[2,1-b]furan (4) (2.58 g, 0.01 mol) and various α-cyanocinnamonitriles (13a-f) (0.01 mol) in ethanol (30 mL) with a few drops of piperidine is refluxed for 3 hours. The resulting solid product is collected by filtration and recrystallized from ethanol/benzene to yield substituted pyridines.[1]

III. Reaction Schemes and Workflows

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_of_2_Acetylnaphthofuran cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 2-hydroxy-1-naphthaldehyde 2-hydroxy-1-naphthaldehyde reaction_node 2-hydroxy-1-naphthaldehyde->reaction_node chloroacetone chloroacetone chloroacetone->reaction_node K2CO3, acetone K2CO3, acetone K2CO3, acetone->reaction_node 2-Acetylnaphtho[2,1-b]furan 2-Acetylnaphtho[2,1-b]furan reaction_node->2-Acetylnaphtho[2,1-b]furan Reflux, 8h

Caption: Synthesis of 2-Acetylnaphtho[2,1-b]furan.

Synthesis_of_Pyrazoles cluster_precursor Precursor Synthesis cluster_main_reaction Pyrazole Formation Ethyl Naphtho[2,1-b]furan-2-carboxylate Ethyl Naphtho[2,1-b]furan-2-carboxylate Naphtho[2,1-b]furan-2-carbohydrazide Naphtho[2,1-b]furan-2-carbohydrazide Ethyl Naphtho[2,1-b]furan-2-carboxylate->Naphtho[2,1-b]furan-2-carbohydrazide HCl (cat.), EtOH, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Naphtho[2,1-b]furan-2-carbohydrazide Pyrazoles Pyrazoles Naphtho[2,1-b]furan-2-carbohydrazide->Pyrazoles Dioxane, Acetic acid, Reflux Chalcones Chalcones Chalcones->Pyrazoles

Caption: General scheme for the synthesis of naphthofuran-pyrazoles.

Vilsmeier_Formylation_Pathway 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan pyrazole_carbaldehyde 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl- 1H-pyrazole-4-carbaldehyde 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan->pyrazole_carbaldehyde Vilsmeier Formylation derivatives Naphthofuran-pyrazole derivatives pyrazole_carbaldehyde->derivatives Reaction nucleophiles C- and N-nucleophiles nucleophiles->derivatives

Caption: Synthesis of pyrazole derivatives via Vilsmeier formylation.

IV. Conclusion

The Naphtho[2,1-b]furan core, particularly when functionalized as 2-acetylnaphtho[2,1-b]furan or ethyl naphtho[2,1-b]furan-2-carboxylate, represents a valuable platform for the synthesis of a diverse array of heterocyclic compounds. The protocols and data presented herein offer a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on this privileged scaffold. The versatility of these intermediates opens avenues for the creation of extensive compound libraries for biological screening, underscoring the importance of naphthofuran chemistry in modern drug discovery.

References

Application Notes and Protocols: Naphtho[2,1-b]furan-2(1H)-one as a Fluorescent Label for Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphtho[2,1-b]furan-2(1H)-one and its derivatives represent a promising class of fluorescent labels for the sensitive detection and visualization of biomolecules. These compounds exhibit moderate to good fluorescence quantum yields and possess a rigid heterocyclic structure that can be chemically modified for covalent attachment to proteins, nucleic acids, and other biologically relevant molecules. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent labels in biological research.

Overview of Naphtho[2,1-b]furan-based Fluorescent Labels

The core structure of Naphtho[2,1-b]furan provides a foundation for developing a variety of fluorescent probes. For bioconjugation, a key derivative is Naphtho[2,1-b]furan-1-yl acetic acid , which can be synthesized from the corresponding oxobenzopyran through an alkaline ring contraction[1]. The carboxylic acid moiety serves as a versatile handle for covalent attachment to primary amines on biomolecules, typically after activation to an N-hydroxysuccinimidyl (NHS) ester. The fluorescence properties can be modulated by substitution on the naphthofuran ring system, with methoxy substitution, for instance, enhancing the quantum yield[1].

Data Presentation

Photophysical Properties

While exact excitation and emission maxima for this compound itself as a label are not extensively documented in publicly available literature, studies on closely related Naphtho[2,1-b]furan-1-yl acetic acid derivatives conjugated to amino acids provide valuable insights[1]. The fluorescence emission of these compounds typically falls within the blue to green region of the spectrum.

PropertyValueReference
Fluorescence Quantum Yield (Φ) 0.13 - 0.44 (for amino acid conjugates)[1]
Stokes Shift Moderate[1]

Note: The quantum yield is dependent on the specific substitution pattern on the naphthofuran ring and the nature of the conjugated biomolecule.

Experimental Protocols

I. Synthesis of Naphtho[2,1-b]furan-1-yl Acetic Acid Derivatives

The key precursor for the fluorescent label is a Naphtho[2,1-b]furan-1-yl acetic acid derivative. A general synthetic route involves the Pechmann reaction to form an oxobenzopyran, followed by an alkaline ring contraction to yield the desired naphthofuran[1]. For example, 1-chloromethyl-9-methoxy-3-oxo-3H-benzo[f]benzopyran can be converted to 9-methoxy-naphtho[2,1-b]furan-1-yl acetic acid in high yield by heating in an aqueous sodium hydroxide solution[1].

II. Activation of Naphtho[2,1-b]furan-1-yl Acetic Acid to its NHS Ester

For efficient labeling of primary amines on biomolecules, the carboxylic acid group of the fluorescent label must be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.

Materials:

  • Naphtho[2,1-b]furan-1-yl acetic acid derivative

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial)

  • Magnetic stirrer and stir bar

Protocol:

  • Dissolve the Naphtho[2,1-b]furan-1-yl acetic acid derivative in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.

  • Add 1.2 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the reaction mixture while stirring.

  • Add 2 equivalents of TEA or DIPEA to the reaction.

  • Allow the reaction to proceed at room temperature for 4-12 hours, protected from light.

  • The resulting NHS ester solution can be used directly for labeling or stored at -20°C under anhydrous conditions.

NHS_Ester_Synthesis CarboxylicAcid Naphtho[2,1-b]furan-1-yl Acetic Acid Reaction Activation Reaction (Room Temperature, 4-12h) CarboxylicAcid->Reaction NHS NHS NHS->Reaction EDC EDC EDC->Reaction Solvent Anhydrous DMF/DMSO + Base (TEA/DIPEA) Solvent->Reaction NHSEster Naphtho[2,1-b]furan-1-yl Acetic Acid NHS Ester Reaction->NHSEster

Synthesis of the NHS ester of the fluorescent label.
III. Protocol for Labeling Proteins

This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in proteins with the NHS ester of the Naphtho[2,1-b]furan derivative.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • Naphtho[2,1-b]furan-1-yl Acetic Acid NHS Ester solution (from Protocol II)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the Labeling Buffer.

  • Add a 10-20 fold molar excess of the Naphtho[2,1-b]furan-1-yl Acetic Acid NHS Ester solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the fractions containing the labeled protein.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm will be required.

Protein_Labeling_Workflow Start Protein Solution (pH 8.3-8.5) AddDye Add NHS Ester of Naphthofuran Label Start->AddDye Incubate Incubate (1-2 hours, RT, dark) AddDye->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Analyze Characterization (Spectrophotometry, DOL calculation) Purify->Analyze

Workflow for labeling proteins with the naphthofuran dye.
IV. Protocol for Labeling Amine-Modified Nucleic Acids

This protocol is suitable for labeling synthetic oligonucleotides or nucleic acids that have been modified to contain a primary amine.

Materials:

  • Amine-modified DNA/RNA

  • Naphtho[2,1-b]furan-1-yl Acetic Acid NHS Ester solution (from Protocol II)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Protocol:

  • Dissolve the amine-modified nucleic acid in the Labeling Buffer.

  • Add a 20-50 fold molar excess of the Naphtho[2,1-b]furan-1-yl Acetic Acid NHS Ester solution.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purify the labeled nucleic acid by ethanol precipitation: a. Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2. b. Add 2.5-3 volumes of cold 100% ethanol. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at high speed to pellet the nucleic acid. e. Wash the pellet with 70% ethanol. f. Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

  • Alternatively, purification can be performed using a suitable DNA/RNA purification kit.

  • Confirm labeling by spectrophotometry or gel electrophoresis with fluorescence imaging.

Application in Cellular Imaging

While specific applications of this compound as a cellular imaging agent are not widely reported, related naphthobenzofuran derivatives have been shown to be cell-permeable and exhibit blue fluorescence in live cells, making them suitable for cellular imaging with minimal phototoxicity. Based on these properties, a potential application is the visualization of intracellular structures or the tracking of labeled biomolecules.

Proposed Experimental Workflow: Live-Cell Imaging of a Labeled Protein

This workflow outlines the steps to visualize the localization of a protein of interest within live cells after labeling with the Naphtho[2,1-b]furan dye.

Cellular_Imaging_Workflow Start Label Protein of Interest (Protocol III) Introduce Introduce Labeled Protein into Live Cells (e.g., microinjection, electroporation) Start->Introduce IncubateCell Incubate Cells (Allow for protein localization) Introduce->IncubateCell Wash Wash Cells to Remove Extracellular Protein IncubateCell->Wash Image Fluorescence Microscopy (Ex/Em appropriate for the dye) Wash->Image AnalyzeImage Image Analysis (Protein localization, trafficking) Image->AnalyzeImage

Workflow for live-cell imaging of a labeled protein.

Conclusion

This compound and its derivatives offer a valuable addition to the toolkit of fluorescent probes for biomolecule labeling. Their moderate to good quantum yields and the versatility of their chemical synthesis make them suitable for a range of applications in proteomics, genomics, and cell biology. The protocols provided herein offer a starting point for the successful application of these novel fluorescent labels in your research. Further optimization of labeling conditions and spectral characterization for specific biomolecule-dye conjugates is recommended for achieving optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Naphtho[2,1-b]furan-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Naphtho[2,1-b]furan-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic yields.

I. Synthesis Overview & Troubleshooting Workflow

The synthesis of this compound is a multi-step process that can present challenges impacting the final yield. The most common synthetic route involves the initial formation of ethyl naphtho[2,1-b]furan-2-carboxylate, followed by hydrolysis to the corresponding carboxylic acid, and subsequent lactonization. This guide will address potential issues at each key stage.

Below is a general workflow for troubleshooting the synthesis.

troubleshooting_workflow start Start Synthesis step1 Step 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate start->step1 check1 Low Yield in Step 1? step1->check1 troubleshoot1 Troubleshoot Step 1: - Check reactant purity - Optimize base and solvent - Verify reaction temperature and time check1->troubleshoot1 Yes step2 Step 2: Alkaline Hydrolysis to Naphtho[2,1-b]furan-2-carboxylic Acid check1->step2 No troubleshoot1->step1 check2 Incomplete Hydrolysis or Low Yield? step2->check2 troubleshoot2 Troubleshoot Step 2: - Adjust base concentration - Monitor reaction closely (TLC) - Ensure complete acidification check2->troubleshoot2 Yes step3 Step 3: Lactonization to This compound check2->step3 No troubleshoot2->step2 check3 Low Lactonization Yield? step3->check3 troubleshoot3 Troubleshoot Step 3: - Select appropriate method (Acid-catalyzed, Dehydrating agent) - Optimize reaction conditions check3->troubleshoot3 Yes end Successful Synthesis check3->end No troubleshoot3->step3

Caption: Troubleshooting workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate

Q1: What is the most common method for synthesizing the starting ester, ethyl naphtho[2,1-b]furan-2-carboxylate?

A1: The most widely reported method is the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate.[1][2][3] This reaction is typically carried out in the presence of a base in a suitable solvent.

Q2: My yield of ethyl naphtho[2,1-b]furan-2-carboxylate is consistently low. What are the common causes and how can I improve it?

A2: Low yields in this step can often be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Suggestion Rationale
Impure Reactants Ensure 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate are pure. Recrystallize or distill if necessary.Impurities can lead to side reactions and inhibit the desired condensation.
Ineffective Base Anhydrous potassium carbonate is commonly used. Ensure it is dry. Consider using a stronger base like sodium hydride in an appropriate solvent if yields remain low.The base is crucial for the deprotonation of the hydroxyl group, initiating the reaction. Moisture can deactivate the base.
Suboptimal Solvent N,N-Dimethylformamide (DMF) is a common solvent.[1][3] Ensure it is anhydrous. Acetone can also be used.The solvent needs to effectively dissolve the reactants and facilitate the reaction.
Incorrect Reaction Temperature The reaction is typically refluxed.[1][2][3] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.Insufficient temperature can lead to slow or incomplete reactions.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are around 24 hours.[1][3]The reaction may require an extended period to go to completion.
Step 2: Alkaline Hydrolysis of Ethyl Naphtho[2,1-b]furan-2-carboxylate

Q3: How do I convert the ethyl ester to naphtho[2,1-b]furan-2-carboxylic acid?

A3: Alkaline hydrolysis is the standard method to convert the ethyl ester to the corresponding carboxylic acid.[4] This involves treating the ester with a base, such as sodium hydroxide, in a suitable solvent mixture.

Q4: I am having trouble with the hydrolysis of the ethyl ester. What are the key parameters to optimize?

A4: Successful hydrolysis depends on carefully controlling the reaction conditions to ensure complete conversion without degrading the product.

Parameter Recommendation Rationale
Base Concentration Use a slight excess of aqueous sodium hydroxide (e.g., 1.5 - 2.0 equivalents).Ensures complete saponification of the ester.
Solvent System A mixture of an alcohol (e.g., methanol or ethanol) and water is typically effective.The alcohol helps to dissolve the ester, while water is necessary for the hydrolysis reaction.
Reaction Temperature Refluxing the reaction mixture is generally required to drive the reaction to completion.Higher temperatures increase the rate of hydrolysis.
Reaction Monitoring Monitor the disappearance of the starting ester by TLC.Prevents prolonged exposure to harsh basic conditions which could potentially lead to degradation of the furan ring.
Work-up Procedure After the reaction is complete, it is crucial to carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the carboxylic acid product.The carboxylic acid is soluble in its carboxylate salt form in the basic solution. Acidification is required for its isolation.
Step 3: Lactonization of Naphtho[2,1-b]furan-2-carboxylic Acid

Q5: What are the recommended methods for the lactonization of naphtho[2,1-b]furan-2-carboxylic acid to form this compound?

A5: While a specific, high-yielding protocol for this exact transformation is not extensively documented, several general methods for lactonization can be applied. The choice of method will depend on the stability of your substrate and the available reagents.

Method A: Acid-Catalyzed Intramolecular Esterification This is a common method for forming lactones from hydroxy acids. In the case of naphtho[2,1-b]furan-2-carboxylic acid, the "hydroxy" component is the naphthalene ring itself, which is not a standard alcohol. Therefore, this method would likely proceed through an initial reduction of the carboxylic acid.

Method B: Using a Dehydrating Agent Reagents like acetic anhydride can be used to promote intramolecular cyclization by removing the water formed during the esterification.

Method C: Two-Step Reduction and Cyclization This is often a more reliable approach for lactones where the corresponding hydroxy acid is not readily available.

Q6: I am struggling to achieve the final lactonization step. What are some troubleshooting strategies?

A6: Lactonization can be a challenging step. Here are some common issues and potential solutions:

Problem Possible Cause Troubleshooting Suggestion
No reaction or very low conversion Insufficient activation of the carboxylic acid or unfavorable reaction kinetics.For direct cyclization: Try a stronger acid catalyst or a more powerful dehydrating agent. For the two-step approach: Ensure the reduction of the carboxylic acid to the alcohol is complete before attempting cyclization.
Formation of polymeric side products Intermolecular reactions are competing with the desired intramolecular cyclization.Run the reaction at high dilution to favor the intramolecular pathway.
Degradation of the starting material The furan or naphthalene ring system may be sensitive to the reaction conditions.For acid-catalyzed methods: Use milder acid catalysts (e.g., p-toluenesulfonic acid) and lower temperatures. For the reduction step: Use a mild reducing agent like sodium borohydride in the presence of a suitable activating agent for the carboxylic acid.

III. Experimental Protocols

Protocol 2.1: Alkaline Hydrolysis of Ethyl Naphtho[2,1-b]furan-2-carboxylate

This protocol is adapted from a general procedure for ester hydrolysis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl naphtho[2,1-b]furan-2-carboxylate (1.0 eq) in ethanol (10 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq, dissolved in a minimal amount of water).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

    • Carefully acidify the aqueous layer to pH 1-2 with 2M hydrochloric acid. A precipitate of naphtho[2,1-b]furan-2-carboxylic acid should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.1: Two-Step Synthesis of this compound via Reduction and Lactonization

Step A: Reduction of Naphtho[2,1-b]furan-2-carboxylic Acid

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend naphtho[2,1-b]furan-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, ~1.5 eq) dropwise.

  • Reduction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add water and extract the product, 2-(hydroxymethyl)naphtho[2,1-b]furan, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude alcohol.

Step B: Lactonization of 2-(Hydroxymethyl)naphtho[2,1-b]furan

  • Reaction Setup: Dissolve the crude 2-(hydroxymethyl)naphtho[2,1-b]furan from the previous step in a suitable solvent such as dichloromethane or toluene.

  • Cyclization: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, and heat the mixture to reflux. The use of a Dean-Stark trap can help to remove the water formed during the reaction.

  • Monitoring: Monitor the formation of the lactone by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude this compound by column chromatography on silica gel.

IV. Data Presentation

Table 1: Reaction Conditions for the Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate
Entry Base Solvent Temperature Time (h) Yield (%) Reference
1K₂CO₃DMFReflux2480-90[3]
2K₂CO₃DMFReflux24Not specified[1]
3K₂CO₃AcetoneRefluxNot specifiedNot specified[6]

V. Signaling Pathways and Logical Relationships

The synthesis of this compound from 2-hydroxy-1-naphthaldehyde can be visualized as a logical progression of reactions.

synthesis_pathway cluster_0 Synthesis Pathway A 2-Hydroxy-1-naphthaldehyde B Ethyl Naphtho[2,1-b]furan- 2-carboxylate A->B Ethyl Chloroacetate, Base (e.g., K₂CO₃) C Naphtho[2,1-b]furan- 2-carboxylic Acid B->C Alkaline Hydrolysis (e.g., NaOH) D This compound C->D Lactonization (e.g., Acid catalyst or Dehydrating agent)

Caption: Synthetic pathway to this compound.

This technical support guide provides a comprehensive overview of the synthesis of this compound, focusing on practical troubleshooting and optimization strategies. By carefully considering the reaction parameters at each step, researchers can improve their yields and obtain the desired product with high purity.

References

Technical Support Center: Purification of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Naphtho[2,1-b]furan-2(1H)-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Recrystallization Issues
Oiling out instead of crystallizingThe compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure the compound is fully dissolved in the minimum amount of hot solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try a different solvent system. Ethanol and aqueous ethanol have been used for related compounds.[1][2]
Low recovery after recrystallizationThe compound is too soluble in the cold solvent. The product was not completely precipitated.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Cool the solution for a longer period in an ice bath.- Reduce the amount of solvent used for recrystallization.
Crystals are colored or contain visible impuritiesIncomplete removal of colored impurities. Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Poor separation of the desired compound from impuritiesIncorrect mobile phase polarity. Inappropriate stationary phase. Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A mixture of ethyl acetate and hexanes has been used for similar compounds.[3]- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Reduce the amount of crude product loaded onto the column.
Compound is not eluting from the columnThe mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
Streaking or tailing of bandsThe compound is sparingly soluble in the mobile phase. The column is not packed properly.- Choose a mobile phase in which the compound is more soluble.- Ensure the column is packed uniformly without any cracks or channels.
HPLC Issues
Broad or split peaksColumn degradation. Inappropriate mobile phase pH. Sample overload.- Use a guard column to protect the analytical column.[4]- Check and adjust the pH of the mobile phase.- Inject a smaller volume or a more dilute sample.
Poor resolution between the product and impuritiesThe mobile phase composition is not optimal. The column is not efficient enough.- Optimize the gradient or isocratic mobile phase composition. For a related compound, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) was used.[5]- Use a column with a smaller particle size or a longer length.
No peak detectedThe compound did not elute or is not detectable at the chosen wavelength. Incorrect sample preparation.- Check the mobile phase composition and run a gradient that goes to a high percentage of organic solvent.- Select a detection wavelength where the compound has strong UV absorbance (e.g., 254 nm was used for a similar compound).[5]- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is a frequently mentioned method for the purification of Naphtho[2,1-b]furan derivatives.[1][2][6] Ethanol or aqueous ethanol are commonly used solvents.[1][2] For more challenging purifications, column chromatography is employed.[7]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can include unreacted starting materials such as 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate, as well as byproducts from side reactions.[6][7] The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the purity of your compound with high resolution and quantitative accuracy.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.[3]

Q4: Are there any specific HPLC conditions recommended for the analysis of Naphtho[2,1-b]furan derivatives?

A4: For a similar compound, 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one, the following HPLC conditions were used:

  • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm[5]

These conditions can serve as a good starting point for developing a method for this compound.

Quantitative Data Summary

ParameterValueCompoundPurification MethodReference
HPLC Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
HPLC Mobile Phase A Water with 0.1% Formic Acid7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
HPLC Mobile Phase B Acetonitrile with 0.1% Formic Acid7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
HPLC Gradient 30% B to 95% B over 15 minutes7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
HPLC Flow Rate 1.0 mL/min7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
HPLC Detection Wavelength 254 nm7-Hydroxynaphtho[2,1-b]furan-2(3H)-oneHPLC[5]
Column Chromatography Eluent 15% ethyl acetate/hexanes4-Phenylnaphtho[2,3-c]furan-1(3H)-oneColumn Chromatography[3]
Recrystallization Solvent EthanolEthyl naphtho-[2,1-b]furan-2-carboxylateRecrystallization[6]
Recrystallization Solvent Aqueous ethanolNaphtho[2,1-b]furan derivativesRecrystallization[1][2]

Experimental Workflow

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Initial Purification PurityCheck1 Purity Check (TLC, HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography (e.g., Silica, Ethyl Acetate/Hexanes) PurityCheck1->ColumnChromatography Purity Not Met PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity Met PurityCheck2 Purity Check (TLC, HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity Met ImpureProduct Impure Product (Requires Further Purification) PurityCheck2->ImpureProduct Purity Not Met

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphtho[2,1-b]furan-2(1H)-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to form the Naphtho[2,1-b]furan-2-carboxylate ester from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate is showing low yield. What are the common causes?

A1: Low yields in this reaction are often attributed to incomplete reaction or the presence of moisture. Key factors to consider are:

  • Base Strength and Anhydrous Conditions: The use of a suitable base, such as anhydrous potassium carbonate, is crucial for the deprotonation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde.[1][2] Ensure that the potassium carbonate is freshly dried and that the solvent (e.g., DMF or acetone) is anhydrous.[1][2][3] Moisture can quench the phenoxide intermediate, hindering the nucleophilic attack on ethyl chloroacetate.

  • Reaction Time and Temperature: The reaction typically requires refluxing for an extended period, often up to 24 hours, to ensure completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in either 2-hydroxy-1-naphthaldehyde or ethyl chloroacetate can lead to side reactions and lower the yield of the desired product.

Q2: I am observing the formation of an unexpected byproduct during the cyclization step. What could it be?

A2: A common side reaction is the simple O-alkylation of the starting naphthol without subsequent cyclization, especially if the reaction conditions are not optimal for the intramolecular condensation. Another possibility is the formation of isomeric products depending on the starting materials and reaction mechanism. For instance, reactions involving substituted naphthols could lead to regioisomers.

Q3: The conversion of the ethyl ester to the carbohydrazide with hydrazine hydrate is sluggish. How can I improve this reaction?

A3: The reaction between the ethyl ester and hydrazine hydrate to form the carbohydrazide is a nucleophilic acyl substitution.[1][4] To improve the reaction rate and yield:

  • Catalyst: The addition of a catalytic amount of a strong acid like concentrated hydrochloric acid can protonate the carbonyl oxygen of the ester, making it more electrophilic and susceptible to attack by hydrazine.[1]

  • Solvent: Using an alcohol like absolute ethanol as a solvent is common for this reaction.[1]

  • Temperature: Refluxing the reaction mixture is typically required to drive the reaction to completion.[1]

  • Purity of Hydrazine Hydrate: Use a high-purity grade of hydrazine hydrate as impurities can affect the reaction.

Q4: During the purification of my final this compound derivative, I am having difficulty removing a persistent impurity. What purification techniques are most effective?

A4: Purification of Naphtho[2,1-b]furan derivatives often involves recrystallization or column chromatography.

  • Recrystallization: Ethanol, aqueous DMF, and mixtures of ethyl acetate and hexanes have been successfully used for recrystallization.[5][6] The choice of solvent will depend on the specific derivative.

  • Column Chromatography: For closely related impurities, column chromatography using silica gel is a standard method. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexanes.[4][6] The polarity of the eluent can be adjusted to achieve optimal separation.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Naphtho[2,1-b]furan derivatives.

Table 1: Summary of Key Synthetic Steps and Conditions

StepStarting MaterialsReagents & SolventsReaction ConditionsProductReference
1 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetateAnhydrous K₂CO₃, DMFReflux, 24 hEthyl naphtho[2,1-b]furan-2-carboxylate[1][2]
2 Ethyl naphtho[2,1-b]furan-2-carboxylate, Hydrazine hydrateConc. HCl (catalytic), Absolute EthanolReflux, 2 hNaphtho[2,1-b]furan-2-carbohydrazide[1]
Protocol 1: Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate[1][2]
  • To a solution of 2-hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (3.66 g, 0.03 mol) and anhydrous potassium carbonate (12.4 g, 0.09 mol).

  • Reflux the reaction mixture on a water bath for 24 hours.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, dry it, and recrystallize from ethanol.

Protocol 2: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide[1]
  • In a round-bottom flask, mix ethyl naphtho[2,1-b]furan-2-carboxylate (2.40 g, 0.01 mol) and absolute ethanol (25 ml).

  • Add a catalytic amount of concentrated hydrochloric acid followed by hydrazine hydrate (1 g, 0.02 mol).

  • Reflux the mixture on a water bath for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, dry it, and recrystallize from ethanol.

Visualizations

Diagram 1: Synthetic Pathway to Naphtho[2,1-b]furan-2-carbohydrazide

Synthetic_Pathway Start 2-Hydroxy-1-naphthaldehyde Reagent1 Ethyl Chloroacetate, K₂CO₃, DMF Start->Reagent1 Intermediate1 Ethyl naphtho[2,1-b]furan-2-carboxylate Reagent1->Intermediate1 Reagent2 Hydrazine Hydrate, Ethanol, HCl (cat.) Intermediate1->Reagent2 Product Naphtho[2,1-b]furan-2-carbohydrazide Reagent2->Product

Caption: Key steps in the synthesis of Naphtho[2,1-b]furan-2-carbohydrazide.

Diagram 2: Troubleshooting Logic for Low Yield in Esterification

Troubleshooting_Esterification Problem Low Yield of Ester Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Presence of Moisture Problem->Cause2 Cause3 Impure Starting Materials Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution2a Use Anhydrous Solvent Cause2->Solution2a Solution2b Dry K₂CO₃ Cause2->Solution2b Solution3 Purify Starting Materials Cause3->Solution3

Caption: Troubleshooting guide for low yield in the esterification step.

References

Technical Support Center: Crystallization of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Naphtho[2,1-b]furan-2(1H)-one. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of this compound and related lactones?

A1: Researchers may face several common issues during the crystallization of this compound. These include the compound "oiling out" instead of forming solid crystals, a complete failure to form crystals, low product yield, and overly rapid crystallization which can trap impurities.[1][2][3] Lactones, as a class of compounds, can also exhibit thermal instability and a tendency to form supersaturated solutions that are difficult to crystallize, a phenomenon known as supercooling.[4]

Q2: Which solvents are recommended for the crystallization of this compound?

Solvent/Solvent SystemCompound TypeReference
EthanolNaphtho[2,1-b]furan derivatives[6][7]
Aqueous EthanolNaphtho[2,1-b]furan derivatives[8]
Ethanol:Acetone (1:1)Nitrone synthesis product[9]
Ethyl Acetate/HexanesArylnaphthalene lactones[10]
Dichloromethane (for filtration)Arylnaphthalene lactones[10]
n-Hexane/AcetoneGeneral recrystallization[11]
n-Hexane/THFGeneral recrystallization[11]
n-Hexane/Ethyl AcetateGeneral recrystallization[11]

Q3: How can I improve the purity of my this compound sample?

A3: Recrystallization is a primary method for purifying solid organic compounds.[5] For Naphtho[2,1-b]furan derivatives, purity is often assessed using techniques like HPLC, LC-MS, and NMR spectroscopy. If initial crystallization does not yield a product of desired purity (e.g., >98%), further purification may be necessary.[12] This can involve a second recrystallization step, possibly with a different solvent system, or employing other purification techniques like column chromatography before the crystallization attempt. Filtering the crude material through a silica gel plug has also been reported to yield high-grade material for subsequent steps.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

This common problem occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

Troubleshooting Steps:

  • Re-dissolve the oil: Heat the solution to re-dissolve the oily substance.

  • Add more solvent: Introduce a small amount of additional hot solvent to decrease the concentration.

  • Cool slowly: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.[1]

  • Change the solvent system: The chosen solvent may not be suitable. Experiment with a less polar or more polar solvent, or a mixture of solvents.[3]

G start Compound 'Oils Out' step1 1. Re-heat to dissolve the oil start->step1 step2 2. Add a small amount of additional hot solvent step1->step2 step3 3. Allow for slow cooling step2->step3 step4 4. Check for crystal formation step3->step4 success Crystals Form step4->success Yes fail Still Oiling Out step4->fail No step5 5. Change solvent system and repeat the process fail->step5

Troubleshooting 'Oiling Out'
Issue 2: No crystals form upon cooling.

A lack of crystal formation usually indicates that the solution is not supersaturated, meaning there is too much solvent, or there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic nucleation sites.[1]

    • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystal growth.[1][3]

  • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used.[1][3]

    • Gently heat the solution to boil off some of the solvent.

    • Allow the more concentrated solution to cool again.

  • Solvent Re-evaluation: If crystals still do not form, the compound may be too soluble in the chosen solvent. A different solvent or a solvent/anti-solvent system may be required.

G start No Crystal Formation step1 1. Scratch inner surface of the flask start->step1 step2 2. Add a seed crystal step1->step2 step3 3. Check for crystal formation step2->step3 success Crystals Form step3->success Yes fail1 No Crystals step3->fail1 No step4 4. Boil off a portion of the solvent fail1->step4 step5 5. Cool the solution again step4->step5 step5->step3 fail2 Still No Crystals step5->fail2 If still no crystals step6 6. Re-evaluate and change the solvent system fail2->step6

Troubleshooting Lack of Crystallization
Issue 3: The crystallization yield is very low.

A poor yield (e.g., less than 20%) can be discouraging and is often due to procedural inefficiencies.[1]

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, if the remaining solution (mother liquor) has not been discarded, you can check if a significant amount of product remains dissolved. Dip a glass stirring rod into the mother liquor and let the solvent evaporate. If a noticeable amount of solid residue forms, too much solvent was likely used.[1] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Ensure Sufficient Cooling: Make sure the crystallization mixture has been cooled to a low enough temperature (an ice bath is common) to maximize the precipitation of the product, assuming impurities remain soluble.

  • Minimize Transfers: Every time the material is transferred between flasks, some is lost. Try to minimize these steps.

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove impurities without re-dissolving a significant portion of your product.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may need to be adapted based on the specific properties of your this compound sample and the chosen solvent.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate or heating mantle

  • Watch glass

  • Glass stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and, while stirring, gently heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[1] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used.

G start Start: Crude Solid step1 1. Add minimum hot solvent to dissolve start->step1 step2 2. Hot filtration (if insoluble impurities) step1->step2 Optional step3 3. Slow cooling to room temperature step1->step3 step2->step3 step4 4. Cool in an ice bath step3->step4 step5 5. Isolate crystals via vacuum filtration step4->step5 step6 6. Wash with minimal ice-cold solvent step5->step6 end End: Pure Crystals step6->end

General Recrystallization Workflow

References

Technical Support Center: Stability of Naphtho[2,1-b]furan-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Naphtho[2,1-b]furan-2(1H)-one derivatives.

FAQs: Understanding the Stability of this compound Derivatives

Q1: What is the primary stability concern for this compound derivatives?

A1: The main stability issue for this compound derivatives arises from the lactone (cyclic ester) ring in their structure. This ring is susceptible to hydrolysis, a chemical reaction with water, which can be catalyzed by acidic or basic conditions. This hydrolysis results in the opening of the lactone ring to form a hydroxy carboxylic acid, which may lead to a loss of biological activity.

Q2: What environmental factors can affect the stability of these compounds?

A2: Several factors can influence the stability of this compound derivatives:

  • pH: Both acidic and alkaline conditions can accelerate the hydrolysis of the lactone ring. The rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation, including hydrolysis.

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. The naphthofuran core is chromophoric and may absorb light, leading to the formation of reactive species that can degrade the molecule.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule, particularly if there are susceptible functional groups on the derivative.

  • Solvents: The choice of solvent for storage and experiments is crucial. Protic solvents, especially water, can participate in hydrolysis.

Q3: How can I monitor the degradation of my this compound derivative?

A3: The most common method for monitoring the degradation of these compounds is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact parent compound from its degradation products. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of parent compound peak area and appearance of new, more polar peaks in the HPLC chromatogram over a short period.

  • Observed decrease in biological activity of the compound in in-vitro assays.

Possible Causes:

  • Hydrolysis of the lactone ring: This is the most likely cause, especially in neutral or slightly basic aqueous buffers.

  • Incorrect pH of the buffer: The pH of the solution may be promoting rapid hydrolysis.

Solutions:

  • pH Optimization: Conduct a pH stability profile study. Prepare solutions of your compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitor the degradation over time using HPLC. This will help you identify the pH at which the compound is most stable.

  • Use of Aprotic Solvents: For stock solutions, use aprotic solvents like DMSO or DMF and store them at low temperatures (-20°C or -80°C). Minimize the time the compound is in an aqueous medium before use.

  • Formulation Strategies: For in-vivo or cell-based assays requiring aqueous conditions, consider using formulation strategies to protect the lactone ring, such as encapsulation in liposomes or complexation with cyclodextrins.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in a Photochemical Experiment

Symptoms:

  • Variable results in experiments conducted under light.

  • Appearance of multiple new peaks in the HPLC chromatogram after exposure to light.

Possible Causes:

  • Photodegradation: The this compound core is susceptible to degradation upon exposure to light.

  • Solvent Effects: The solvent used can influence the rate and pathway of photodegradation.

Solutions:

  • Protect from Light: Conduct all experiments in amber-colored glassware or under reduced light conditions. Protect stock solutions and experimental samples from light by wrapping containers in aluminum foil.

  • Photostability Testing: Perform a formal photostability study according to ICH Q1B guidelines. Expose the compound in solid and solution form to a controlled light source and monitor for degradation. This will help to understand the photostability characteristics of your specific derivative.

  • Use of Photostabilizers: In formulations, the inclusion of UV absorbers or antioxidants may help to reduce photodegradation.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for a this compound Derivative at 25°C

pHApparent First-Order Rate Constant (k_obs) (h⁻¹)Half-life (t½) (h)
3.00.005138.6
5.00.002346.5
7.40.02527.7
9.00.1504.6

This table illustrates that the hypothetical compound is most stable at pH 5.0 and degrades significantly faster under neutral and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies to understand the degradation pathways of a this compound derivative.

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.
  • Incubate at room temperature (25°C) for 4 hours.
  • Withdraw samples at various time points (e.g., 0, 0.5, 1, 2, 4 hours).
  • Neutralize the samples with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours, protected from light.
  • Withdraw samples at various time points.
  • Analyze directly by HPLC.

4. Thermal Degradation:

  • Keep the solid compound in a controlled temperature oven at 80°C for 48 hours.
  • Dissolve samples taken at different time points in a suitable solvent for HPLC analysis.

5. Photodegradation:

  • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH Q1B option 2).
  • Simultaneously, keep control samples in the dark at the same temperature.
  • Analyze samples at appropriate time intervals by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.

1. Column and Mobile Phase Screening:

  • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Screen different mobile phase compositions. A good starting point is a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

2. Method Optimization:

  • Inject a mixture of the stressed samples (from the forced degradation study).
  • Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.
  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound.

3. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation Compound This compound Derivative StressedSamples Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) Compound->StressedSamples Stress Conditions HPLC Stability-Indicating HPLC StressedSamples->HPLC Analysis LCMS LC-MS for Identification StressedSamples->LCMS Analysis DegradationProfile Degradation Profile HPLC->DegradationProfile Quantification Pathway Degradation Pathway Elucidation LCMS->Pathway Structural Information Stability Establish Stability Characteristics DegradationProfile->Stability Pathway->Stability

Caption: Workflow for assessing the stability of this compound derivatives.

troubleshooting_logic Start Compound Instability Observed CheckEnv Check Environmental Factors (pH, Light, Temp) Start->CheckEnv IsAqueous Is the compound in aqueous solution? CheckEnv->IsAqueous IsLight Is the experiment exposed to light? CheckEnv->IsLight OptimizepH Optimize Buffer pH IsAqueous->OptimizepH Yes UseAprotic Use Aprotic Solvents for Stock IsAqueous->UseAprotic Yes ProtectLight Protect from Light IsLight->ProtectLight Yes PhotostabilityTest Conduct Photostability Test IsLight->PhotostabilityTest Yes End Stability Improved OptimizepH->End UseAprotic->End ProtectLight->End PhotostabilityTest->End

Technical Support Center: Scale-Up Synthesis of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Naphtho[2,1-b]furan-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The most common challenges in the scale-up synthesis of this compound and related heterocyclic compounds include:

  • Heat Transfer and Temperature Control: Exothermic reactions can lead to localized hotspots in large reactors, promoting byproduct formation and compromising safety. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation more challenging.[1][2][3]

  • Mixing Efficiency: Achieving uniform mixing in large-scale reactors is difficult. Poor mixing can result in concentration and temperature gradients, leading to inconsistent reaction rates, lower yields, and increased impurity levels.[1][2]

  • Purification and Crystallization: Isolating the pure product from larger volumes of reaction mixtures can be complex. Challenges include selecting an appropriate solvent system for large-scale crystallization, controlling crystal size and morphology, and effectively removing impurities.[4][5]

  • Byproduct Formation: Side reactions, such as those inherent to the Perkin reaction often used for this synthesis, can become more pronounced at a larger scale, complicating purification.[6][7]

Q2: Which synthetic route is recommended for the large-scale synthesis of this compound?

A2: A common and often scalable route is a variation of the Perkin reaction, starting from 2-hydroxy-1-naphthaldehyde. This typically involves condensation with an appropriate reagent like acetic anhydride in the presence of a base.[6][7] While other methods exist for the synthesis of naphthofurans, the Perkin-type reaction is well-established for coumarin and related lactone syntheses.[8][9][10]

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Critical process parameters to monitor and control include:

  • Temperature: Precise temperature control is crucial to minimize byproduct formation.

  • Addition Rate of Reagents: A controlled addition rate helps to manage the exothermic nature of the reaction and maintain a consistent temperature profile.

  • Agitation Speed: Proper agitation is essential for efficient mixing and heat transfer. The optimal agitation speed may need to be determined empirically for each scale.

  • Reaction Time: Reaction times may need to be adjusted during scale-up. It is advisable to monitor the reaction progress using techniques like TLC or HPLC.

  • Concentration: The concentration of reactants can influence reaction kinetics and product solubility.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Reaction times may need to be extended at a larger scale.
Poor Temperature Control - Ensure the reactor's heating/cooling system is adequate for the scale. - Consider a slower addition rate of reagents to better manage any exotherms.
Inefficient Mixing - Evaluate the stirrer design and agitation speed to ensure homogeneity. - For viscous reaction mixtures, a more powerful mechanical stirrer may be necessary.
Side Reactions/Byproduct Formation - Optimize the reaction temperature to disfavor the formation of byproducts. - Ensure the purity of starting materials, as impurities can catalyze side reactions.
Product Isolation Issues - Re-evaluate the work-up and crystallization procedure. Significant product loss can occur during these steps.
Problem 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution
Sub-optimal Reaction Conditions - Re-evaluate the reaction temperature and catalyst loading. Even small deviations can lead to increased impurity formation at scale.
Ineffective Purification - Optimize the crystallization process. This includes the choice of solvent, cooling profile, and agitation during crystallization.[4][5] - Consider a multi-step purification process, such as recrystallization from different solvents or column chromatography if necessary, although the latter is less ideal for very large scales.
Presence of Starting Materials or Intermediates - As identified in the analysis of a similar compound, residual starting materials can be a source of impurity.[11] Ensure the reaction goes to completion. - Optimize the washing steps after filtration to remove unreacted starting materials.
Formation of Colored Impurities - Activated charcoal treatment of the solution before crystallization can be effective in removing colored impurities.[4]

Data Presentation

Table 1: Purity Analysis of a Synthesized Naphtho[2,1-b]furan Derivative

The following table summarizes the purity analysis of a synthesized batch of 7-Hydroxynaphtho[2,1-b]furan-2(3H)-one, a closely related compound, highlighting the types of impurities that may be encountered.

Analytical Method Parameter Result Interpretation
HPLC Purity97.2%The purity did not meet the >98% threshold often required for biological studies, indicating the presence of impurities.[11]
LC-MS Impurity Masses[M+H]⁺ at 199.1 and 227.1These masses could correspond to starting materials or byproducts of the synthesis.[11]
¹H NMR Spectral ConsistencyLargely consistent with the reference standardConfirmed the identity of the main component, but minor, unidentified peaks suggested the presence of impurities.[11]

Experimental Protocols

Key Experiment: Synthesis of a Naphtho[2,1-b]furan Precursor via Perkin-type Reaction

This protocol is a representative example for the synthesis of a key precursor to Naphtho[2,1-b]furan derivatives and can be adapted for the synthesis of this compound.

Objective: To synthesize 2-Acetylnaphtho[2,1-b]furan.[6]

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous acetone

Procedure:

  • A mixture of 2-hydroxy-1-naphthaldehyde (1.72g, 0.01mol), chloroacetone (0.92g, 0.01mol), and anhydrous potassium carbonate (0.02mol) in anhydrous acetone (50mL) was refluxed for 8 hours.[6]

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The cooled mixture is then poured onto crushed ice (50g) and water (100mL).[6]

  • The solution is acidified with concentrated HCl.

  • The solid product that forms is collected by filtration, washed with water, and recrystallized from ethanol.[6]

Mandatory Visualizations

experimental_workflow reagents Reagents: - 2-hydroxy-1-naphthaldehyde - Acetic Anhydride - Base (e.g., Sodium Acetate) reaction Perkin-type Reaction - Controlled Temperature - Inert Atmosphere reagents->reaction 1. Charge Reactor workup Aqueous Work-up - Quenching - Extraction reaction->workup 2. Reaction Completion purification Crystallization - Solvent Selection - Controlled Cooling workup->purification 3. Isolation of Crude Product analysis Purity and Identity Analysis - HPLC, LC-MS, NMR purification->analysis 4. Purification of Solid product This compound analysis->product 5. Final Product QC

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time check_temp Review Temperature Profile complete->check_temp temp_issue Temperature Spikes/ Inconsistent check_temp->temp_issue Issue Found temp_ok Temperature Stable check_temp->temp_ok OK improve_cooling Improve Cooling/ Slower Addition temp_issue->improve_cooling check_mixing Evaluate Mixing Efficiency temp_ok->check_mixing mixing_issue Poor Mixing check_mixing->mixing_issue Issue Found mixing_ok Good Mixing check_mixing->mixing_ok OK improve_agitation Increase Agitation/ Change Impeller mixing_issue->improve_agitation check_purification Optimize Purification mixing_ok->check_purification purification_issue Inefficient Crystallization check_purification->purification_issue Issue Found optimize_cryst Re-screen Solvents/ Optimize Cooling Rate purification_issue->optimize_cryst

Caption: Troubleshooting decision tree for the scale-up synthesis.

References

Technical Support Center: Investigating the Degradation of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of Naphtho[2,1-b]furan-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the likely metabolic pathway for this compound?

A1: While specific data for this compound is limited, compounds containing a furan ring are typically metabolized by cytochrome P450 (P450) enzymes.[1][2] The primary route of metabolism is the oxidation of the furan ring, which leads to the formation of reactive intermediates.[1][2]

Q2: Which enzymes are likely involved in the degradation of this compound?

A2: Cytochrome P450 enzymes, particularly CYP2E1, are the most probable catalysts for the initial oxidation of the furan moiety.[2][3][4] Other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 may also contribute to its metabolism.[3]

Q3: What are the potential reactive metabolites of this compound?

A3: Oxidation of the furan ring can generate electrophilic intermediates, such as epoxides or cis-enediones.[1][2] These reactive metabolites have the potential to bind to cellular macromolecules like proteins and DNA, which can be a trigger for toxicity.[1] For the parent compound furan, the reactive metabolite is identified as cis-2-butene-1,4-dial (BDA).[1][3][5] A similar reactive dialdehyde intermediate is plausible for this compound.

Q4: How can the formation of reactive metabolites be detected?

A4: The formation of reactive, unstable metabolites can be inferred by trapping them with nucleophilic reagents. A common approach is to use N-acetyl-l-cysteine (NAC) or glutathione (GSH) in the incubation mixture.[1][3] The resulting stable adducts can then be detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Q5: What is the role of glutathione (GSH) in the metabolism of furan-containing compounds?

A5: Glutathione (GSH) plays a significant role in the detoxification of reactive electrophilic metabolites formed from furan ring oxidation.[1][2] It reacts with these intermediates, forming conjugates that are typically less reactive and more water-soluble, facilitating their excretion. However, in some instances, the formation of GSH adducts may not represent a complete detoxification step.[1]

Troubleshooting Guides

Issue 1: No detectable degradation of this compound in in vitro assays.

  • Question: I have incubated this compound with human liver microsomes, but I do not observe any decrease in the parent compound or the formation of any metabolites. What could be the reason?

  • Answer:

    • Low Metabolic Stability: The compound might be highly stable and not readily metabolized by the enzymes under the tested conditions. Consider extending the incubation time or using hepatocytes which have a longer viability and a broader range of enzymes.[6]

    • Incorrect Cofactors: Ensure that the necessary cofactors for P450 activity, such as NADPH, are present in sufficient concentration and have not degraded.

    • Enzyme Inactivation: The compound itself or a generated metabolite could be an inhibitor of the P450 enzymes.[2] A time-dependent inhibition assay may be necessary to investigate this possibility.

    • Analytical Method Sensitivity: The analytical method may not be sensitive enough to detect small decreases in the parent compound or low levels of metabolites. Optimize your LC-MS/MS method for better sensitivity.

Issue 2: Difficulty in identifying metabolites.

  • Question: I see some new peaks in my chromatogram that I suspect are metabolites, but I am having trouble identifying their structures. What steps should I take?

  • Answer:

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the potential metabolites.[7] This will help in predicting their elemental composition.

    • MS/MS Fragmentation: Obtain MS/MS spectra of the parent compound and the suspected metabolites.[8] The fragmentation pattern of the metabolites will often retain structural elements of the parent compound, aiding in the identification of the site of metabolism.

    • Isotope Labeled Compound: If available, use a stable isotope-labeled version of this compound. Metabolites will show a characteristic isotopic pattern, making them easier to distinguish from background noise.

    • Metabolite Prediction Software: In silico metabolite prediction tools can suggest likely sites of metabolism and the resulting structures, which can then be compared with your experimental data.[9]

    • Comparison to Known Metabolites: While specific data for this compound is scarce, comparing the observed biotransformations (e.g., hydroxylation, oxidation) to those of structurally similar furan-containing compounds can provide valuable clues.

Issue 3: High variability between experimental replicates.

  • Question: My results from in vitro metabolism assays show high variability between replicates. How can I improve the consistency of my experiments?

  • Answer:

    • Standard Operating Procedures (SOPs): Ensure you are following a strict SOP for all steps of the experiment, from reagent preparation to sample analysis.

    • Internal Standard: Use an appropriate internal standard in your analytical method to account for variations in sample preparation and instrument response.[10]

    • Enzyme Activity: The activity of liver microsomes can vary between lots. Always characterize the activity of a new batch of microsomes with a known substrate before using them in your experiments.

    • Sample Handling and Storage: Metabolites can be unstable. Ensure that samples are handled consistently, kept at low temperatures, and analyzed promptly after preparation to minimize degradation.[11]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the rate of degradation of this compound when incubated with human liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a microcentrifuge tube, add the following in order: phosphate buffer, human liver microsomes (final protein concentration of 0.5-1 mg/mL), and the this compound stock solution (final substrate concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

This protocol outlines the steps for identifying potential metabolites of this compound.

  • Incubation:

    • Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.

  • Sample Preparation:

    • Stop the reaction and process the sample as described in Protocol 1.

  • LC-HRMS Analysis:

    • Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Acquire data in both full scan mode and data-dependent MS/MS mode.

  • Data Processing:

    • Process the data using metabolite identification software.

    • Compare the chromatograms of the control (time 0) and the incubated samples to identify new peaks corresponding to potential metabolites.

    • Extract the accurate masses of the potential metabolites and predict their elemental compositions.

    • Analyze the MS/MS fragmentation patterns of the potential metabolites and compare them to the fragmentation of the parent compound to propose sites of biotransformation.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
% Remaining at 60 min
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Putative Metabolites of this compound Identified by LC-HRMS

Metabolite IDRetention Time (min)Measured m/zProposed FormulaMass Error (ppm)Proposed Biotransformation
M1
M2
M3

Visualizations

G cluster_0 Proposed Degradation Pathway of this compound parent This compound epoxide Reactive Epoxide Intermediate parent->epoxide CYP450 Oxidation hydroxylated Hydroxylated Metabolite parent->hydroxylated CYP450 Hydroxylation (on naphthyl ring) dialdehyde Reactive Dialdehyde Intermediate epoxide->dialdehyde Rearrangement gsh_conjugate GSH Conjugate dialdehyde->gsh_conjugate GSH Conjugation

Caption: Proposed metabolic activation pathway of this compound.

G cluster_1 Experimental Workflow for Metabolite Identification start Start: In Vitro Incubation (Microsomes/Hepatocytes) extraction Sample Extraction (Protein Precipitation) start->extraction analysis LC-HRMS Analysis (Full Scan & dd-MS2) extraction->analysis processing Data Processing (Peak Picking, Alignment) analysis->processing identification Putative Identification (Accurate Mass, Fragmentation) processing->identification confirmation Structure Confirmation (Reference Standard/NMR) identification->confirmation

Caption: A typical workflow for the identification of unknown metabolites.

G cluster_2 Troubleshooting: No Metabolite Detection start No Metabolites Detected check_stability Is parent compound stable? start->check_stability check_sensitivity Is LC-MS method sensitive? check_stability->check_sensitivity Yes increase_time Increase incubation time/enzyme conc. check_stability->increase_time No optimize_ms Optimize MS parameters check_sensitivity->optimize_ms No inhibition Potential for enzyme inhibition check_sensitivity->inhibition Yes increase_time->start optimize_ms->start stable Compound is likely highly stable inhibition->stable

Caption: Decision tree for troubleshooting the absence of detectable metabolites.

References

"byproduct identification in Naphtho[2,1-b]furan-2(1H)-one reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphtho[2,1-b]furan-2(1H)-one and its derivatives.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. Ensure reagents are added in the correct stoichiometric ratios.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the specific synthetic route. If the temperature is too low, the reaction may be slow or stall. If it is too high, it can lead to the formation of degradation products and byproducts. Experiment with a range of temperatures to find the optimal condition.
Inefficient Catalyst For acid-catalyzed reactions, ensure the acid is of appropriate strength and concentration. For Pechmann-type condensations, strong Brønsted acids like sulfuric acid or Lewis acids like AlCl3 are often used.[1] The choice of catalyst can significantly impact the reaction outcome.
Poor Quality of Starting Materials Ensure that starting materials, such as 2-hydroxy-1-naphthaldehyde or relevant naphthol and ester precursors, are pure. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Moisture in the Reaction Many of the condensation reactions used to synthesize the this compound core are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Workflow for Optimizing Reaction Yield:

Yield_Optimization_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Different Catalysts optimize_time->optimize_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS optimize_catalyst->monitor_reaction monitor_reaction->optimize_time Incomplete workup Purification of Product monitor_reaction->workup Reaction Complete end Improved Yield workup->end Synthesis_Workflow start Start mix_reagents Mix 2-hydroxy-1-naphthaldehyde, chloroacetone, and K2CO3 in acetone start->mix_reagents reflux Reflux for 8 hours mix_reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into ice/water and acidify with HCl cool->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 2-Acetylnaphtho[2,1-b]furan recrystallize->end

References

Technical Support Center: Synthesis of Naphtho[2,1-b]furan-2(1H)-one and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphtho[2,1-b]furan-2(1H)-one and its derivatives. The information is compiled from various published research articles and is intended to address common experimental challenges, with a particular focus on the impact of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the Naphtho[2,1-b]furan core structure?

A1: Common starting materials include 2-hydroxy-1-naphthaldehyde and 2-naphthol derivatives. For instance, 2-hydroxy-1-naphthaldehyde can be reacted with ethyl chloroacetate in the presence of a base to form an intermediate that cyclizes to the Naphtho[2,1-b]furan ring system.[1][2]

Q2: Which solvents are typically used for the synthesis of Naphtho[2,1-b]furan derivatives?

A2: The choice of solvent depends on the specific reaction step. Commonly used solvents include N,N-dimethylformamide (DMF) for the initial condensation reactions, ethanol for recrystallization and subsequent reaction steps, dioxane as a reaction medium for cyclizations, and toluene for reactions requiring higher temperatures.[1][2][3][4]

Q3: How does solvent polarity affect the synthesis?

Q4: What are some common catalysts used in these syntheses?

A4: Anhydrous potassium carbonate is a frequently used base and catalyst in the initial condensation step.[1][2] Acid catalysts, such as concentrated hydrochloric acid or acetic acid, are employed in subsequent cyclization and derivatization steps.[1][3] In some cases, metal catalysts like In(OTf)3 have been used for cycloaddition reactions to form related furan structures.[7]

Troubleshooting Guides

Issue 1: Low yield of ethyl naphtho[2,1-b]furan-2-carboxylate
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Increase the reaction time or temperature. Ensure the reflux is maintained consistently.The reaction between 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate may require prolonged heating to go to completion.[1][2]
Moisture in the reaction Use anhydrous potassium carbonate and dry DMF.Potassium carbonate is hygroscopic, and water can interfere with the reaction.
Inefficient stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture.Proper mixing is crucial for solid-liquid phase reactions.
Suboptimal solvent While DMF is commonly reported, consider trying other polar aprotic solvents like DMSO if yields remain low.Solvent choice can impact the solubility of reactants and the reaction rate.
Issue 2: Difficulty in the cyclization step to form the furan ring
Potential Cause Troubleshooting Step Rationale
Incorrect catalyst or catalyst concentration Verify the type and amount of acid or base catalyst used. For acid-catalyzed cyclization, ensure the acid is sufficiently concentrated.The efficiency of the intramolecular cyclization is often highly dependent on the catalyst.
Low reaction temperature Increase the reflux temperature if the reaction is sluggish.Higher temperatures can provide the necessary activation energy for the cyclization to occur.
Solvent not suitable for the reaction If using ethanol, consider switching to a higher boiling point solvent like dioxane or toluene to achieve higher temperatures.[3][4]The choice of solvent determines the maximum achievable reaction temperature under reflux conditions.
Issue 3: Formation of significant byproducts
Potential Cause Troubleshooting Step Rationale
Side reactions due to harsh conditions Lower the reaction temperature or shorten the reaction time.High temperatures or prolonged reaction times can lead to decomposition or unwanted side reactions.
Incorrect stoichiometry Carefully check the molar ratios of the reactants.An excess of one reactant can lead to the formation of byproducts.
Presence of impurities in starting materials Purify the starting materials before use.Impurities can participate in side reactions, reducing the yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate

This protocol is based on the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate.[1][2]

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 2-hydroxy-1-naphthaldehyde in dry DMF.

  • Add ethyl chloroacetate and anhydrous potassium carbonate to the solution.

  • Reflux the reaction mixture on a water bath for 24 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, dry it, and recrystallize from ethanol.

Reactant Molar Ratio
2-hydroxy-1-naphthaldehyde1
Ethyl chloroacetate1
Anhydrous potassium carbonate3

Data Presentation

The following table summarizes yields reported in the literature for related Naphtho[2,1-b]furan derivatives. Note that direct yield comparisons for this compound under different solvent conditions were not available in the searched literature.

Product Solvent Catalyst Yield (%) Reference
1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazolesDioxaneAcetic acid63-70[3]

Visualizations

Experimental Workflow for the Synthesis of Naphtho[2,1-b]furan Derivatives

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrazide Formation cluster_step3 Step 3: Pyrazole Derivative Synthesis A 2-hydroxy-1-naphthaldehyde C K2CO3 / DMF A->C B Ethyl chloroacetate B->C D Ethyl naphtho[2,1-b]furan-2-carboxylate C->D Reflux, 24h F Hydrazine hydrate / Ethanol D->F E Naphtho[2,1-b]furan-2-carbohydrazide H Acetic acid / Dioxane E->H F->E Reflux, 2h G Chalcones G->H I Naphthofuropyrazoles H->I Reflux, 24h

Caption: A generalized workflow for the synthesis of Naphtho[2,1-b]furan derivatives.

Logical Relationship of Solvent Properties on Reaction Outcome

solvent_effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome Polarity Polarity Rate Reaction Rate Polarity->Rate Influences transition state stabilization Yield Yield Polarity->Yield BoilingPoint Boiling Point BoilingPoint->Rate Determines max reflux temperature Aprotic Aprotic Nature Aprotic->Rate Favors SN2 reactions Rate->Yield Byproducts Byproduct Formation Rate->Byproducts

Caption: The influence of key solvent properties on reaction outcomes.

References

Catalyst Selection for Efficient Naphtho[2,1-b]furan-2(1H)-one Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphtho[2,1-b]furan-2(1H)-one and its derivatives.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction is showing low to no yield of the desired this compound. What are the potential causes and solutions?

  • Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, and reaction conditions.

    • Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or may have degraded.

      • Solution: Ensure the catalyst is fresh and of high purity. For acid-catalyzed reactions, consider using a stronger acid or a Lewis acid like Indium(III) triflate (In(OTf)₃) which has shown high efficiency in related cyclizations.[1] For base-catalyzed reactions involving starting materials like 2-hydroxy-1-naphthaldehyde, ensure the base (e.g., K₂CO₃) is anhydrous.[2]

    • Poor Quality Starting Materials: Impurities in the starting materials, such as 2-hydroxy-1-naphthaldehyde or the coupling partner, can interfere with the reaction.

      • Solution: Purify the starting materials before use. Recrystallization or column chromatography are common methods.

    • Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen catalytic system.

      • Solution: Systematically optimize the reaction conditions. For instance, some acid-catalyzed reactions proceed well at reflux temperature, while others may require milder conditions to prevent side product formation.[2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times, even in the absence of a catalyst.

    • Influence of Substituents: Electron-donating or withdrawing groups on the aromatic rings of your substrates can significantly impact the reaction's progress.[1]

      • Solution: The choice of catalyst may need to be adapted based on the electronic properties of the substrates. For substrates with electron-withdrawing groups, a more active catalyst might be necessary.[1]

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant formation of side products in my reaction mixture, complicating purification. How can I minimize these?

  • Answer: The formation of side products is a common challenge. The nature of the side products can often give clues as to the underlying issue.

    • Unwanted Polymerization: Strong acids or high temperatures can sometimes lead to the polymerization of starting materials or intermediates.

      • Solution: Reduce the reaction temperature or use a milder catalyst. A systematic screening of catalysts from strong Brønsted acids to weaker Lewis acids can be beneficial.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the cyclization step is slow.

      • Solution: Increase the reaction time or temperature cautiously. Ensure the catalyst loading is adequate.

    • Alternative Reaction Pathways: The starting materials might be undergoing alternative reactions catalyzed by the chosen system.

      • Solution: A change in catalyst or solvent can alter the reaction pathway. For example, in multi-component reactions, the order of addition of reagents can sometimes influence the outcome.

Issue 3: Difficulty in Product Purification

  • Question: The crude product is difficult to purify, and I am losing a significant amount of my product during this step. What purification strategies are recommended?

  • Answer: Purification can indeed be challenging, especially if the product has similar polarity to the starting materials or major side products.

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

      • Protocol: After initial workup (e.g., pouring the reaction mixture into ice-cold water and filtering the solid), try recrystallizing the crude product from a suitable solvent like ethanol.[2]

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the method of choice.

      • Protocol: A systematic approach to solvent system selection using thin-layer chromatography (TLC) is crucial. A mixture of ethyl acetate and hexanes is a common starting point for compounds of this type.[3]

    • Work-up Procedure: A well-designed work-up can simplify the final purification.

      • Protocol: Quenching the reaction by pouring it into a large volume of cold water can help precipitate the organic product, leaving more polar impurities in the aqueous phase.[2]

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common catalysts for the synthesis of this compound and its precursors?

    • Answer: A variety of catalysts can be employed, and the choice depends on the specific synthetic route. Common classes include:

      • Acid Catalysts: Concentrated hydrochloric acid and acetic acid are often used.[2] p-Toluenesulfonic acid is another common choice.

      • Base Catalysts: Anhydrous potassium carbonate is frequently used, particularly in reactions involving 2-hydroxy-1-naphthaldehyde and an alkyl halide.[2]

      • Lewis Acid Catalysts: Indium(III) triflate (In(OTf)₃) has been shown to be highly effective in cascade reactions leading to naphthofuran cores.[1]

      • Heterogeneous Catalysts: Silica sulfuric acid has been used as a solid acid catalyst.

      • Catalyst-Free Conditions: In some cases, microwave irradiation in a suitable solvent like brine can promote the reaction without the need for a catalyst.

  • Question 2: How do I choose the right solvent for my reaction?

    • Answer: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.

      • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a common choice for reactions involving salts like potassium carbonate, as it helps to dissolve the reagents.[2]

      • Alcohols: Ethanol is frequently used as a solvent, especially for reactions involving hydrazine hydrate.[2]

      • Ethers: Dioxane is another common solvent, particularly for reactions run at higher temperatures.[2]

      • Non-polar Solvents: Toluene and benzene can be used, sometimes with azeotropic removal of water. The choice of solvent can significantly impact the yield. For instance, in some In(OTf)₃-catalyzed reactions, acetonitrile was found to be superior to toluene, dichloromethane, or THF.[1]

  • Question 3: What are typical reaction times and temperatures?

    • Answer: Reaction times and temperatures are highly dependent on the specific reactants and catalyst used.

      • Reactions can range from a few hours to 24 hours or longer.[2]

      • Temperatures can vary from room temperature to the reflux temperature of the solvent. For example, some acid-catalyzed reactions are carried out at reflux for 2 to 24 hours.[2] It is crucial to monitor the reaction progress using TLC to determine the optimal reaction time.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of Naphtho[2,1-b]furan precursors and related structures.

Table 1: Comparison of Catalytic Systems for Naphthofuran Synthesis

CatalystStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃2-hydroxy-1-naphthaldehyde, Ethyl chloroacetateDMFReflux24-[2]
Conc. HClEthyl naphtho[2,1-b]furan-2-carboxylate, Hydrazine hydrateEthanolReflux2-[2]
Acetic AcidNaphtho[2,1-b]furan-2-carbohydrazide, ChalconesDioxaneReflux2463-70[4]
In(OTf)₃ (5 mol%)1,4-naphthoquinones, β-ketoamidesAcetonitrileRoom Temp-45-94[1]
None (Microwave)(E)-(2-nitrovinyl)benzene, Naphthalen-2-olBrine--Good

Note: Yields are highly substrate-dependent. This table provides a general overview.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Naphtho[2,1-b]furan-2-carboxylate [2]

  • To a solution of 2-hydroxy-1-naphthaldehyde (5.16 g, 0.03 mol) in dry N,N-dimethylformamide (25 ml), add ethyl chloroacetate (3.66 g, 0.03 mol) and anhydrous potassium carbonate (12.4 g, 0.9 mol).

  • Reflux the reaction mixture on a water bath for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, dry it, and recrystallize from ethanol.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Start: Synthesis of this compound substrate Define Substrates (e.g., 2-hydroxy-1-naphthaldehyde derivative) start->substrate reaction_type Identify Reaction Type substrate->reaction_type acid_cat Acid-Catalyzed (e.g., Cyclization) reaction_type->acid_cat Dehydration/ Cyclization base_cat Base-Catalyzed (e.g., Williamson Ether Synthesis) reaction_type->base_cat Annulation lewis_acid_cat Lewis Acid-Catalyzed (e.g., [3+2] Cycloaddition) reaction_type->lewis_acid_cat Cascade Reactions catalyst_free Catalyst-Free (e.g., Microwave) reaction_type->catalyst_free Thermal/ Microwave optimize Optimize Conditions (Temp, Time, Solvent) acid_cat->optimize base_cat->optimize lewis_acid_cat->optimize catalyst_free->optimize troubleshoot Troubleshoot (Low Yield, Side Products) optimize->troubleshoot Issues purify Purification (Recrystallization, Chromatography) optimize->purify Success troubleshoot->optimize Re-optimize product Final Product purify->product

Caption: A flowchart for selecting a suitable catalyst and optimizing the reaction conditions.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup - Add reagents and solvent - Add catalyst reaction 2. Reaction - Heat/Stir for specified time - Monitor by TLC setup->reaction workup 3. Work-up - Quench reaction (e.g., add water) - Filter solid reaction->workup purification 4. Purification - Recrystallization or - Column Chromatography workup->purification analysis 5. Characterization - NMR, IR, Mass Spec - Melting Point purification->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Validation & Comparative

Spectroscopic Validation of Naphtho[2,1-b]furan-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Naphtho[2,1-b]furan-2(1H)-one represents a significant scaffold in medicinal chemistry, and its unambiguous structural validation is paramount for further investigation. This guide provides a comparative framework for the validation of its structure using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of direct experimental spectroscopic data for this compound in the public domain, this guide will utilize a comparative approach with two structurally related and well-characterized alternatives: Naphtho[2,3-c]furan-1(3H)-one and Coumarin . By comparing their spectral features, we can infer the expected spectroscopic signatures for this compound and provide a robust methodology for its structural verification.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for our comparative compounds. These values serve as a benchmark for the expected signals in the spectra of this compound.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
Naphtho[2,3-c]furan-1(3H)-one ~1760 (strong)C=O stretch (lactone)
~3050-3100Aromatic C-H stretch
~1600, ~1450Aromatic C=C stretch
Coumarin [1][2]1715-1730 (strong)[1]C=O stretch (α,β-unsaturated lactone)[1]
~3070Aromatic C-H stretch
~1607, ~1564, ~1454Aromatic C=C stretch
This compound (Expected)~1750-1770C=O stretch (lactone)
~3050-3100Aromatic C-H stretch
~1600, ~1450Aromatic C=C stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsAliphatic Protons
9-Phenylnaphtho[2,3-c]furan-1(3H)-one [3]7.37-7.96 (m, 9H)5.45 (s, 2H)
Coumarin [4][5]7.25-7.55 (m, 4H)6.44 (d, 1H), 7.71 (d, 1H) (vinylic)
This compound (Expected)~7.2-8.5 (m, 6H)~4.0-5.0 (s, 2H)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundCarbonyl CarbonAromatic/Vinylic CarbonsAliphatic Carbon
9-Phenylnaphtho[2,3-c]furan-1(3H)-one [3]169.7120.1, 120.4, 126.9, 128.2, 128.3, 128.4, 128.8, 130.2, 133.0, 134.6, 136.4, 140.3, 142.468.3
Coumarin [4][6]~160.0~116.0, 118.0, 124.0, 127.0, 131.0, 143.0, 154.0-
This compound (Expected)~170.0~110-155~70.0

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
Naphtho[2,3-c]furan-1(3H)-one C₁₂H₈O₂184.19184 (M+), 155, 127
Coumarin [7]C₉H₆O₂146.14146 (M+), 118, 90, 89[7]
This compound (Expected)C₁₂H₈O₂184.19184 (M+), loss of CO, further fragmentation of naphthofuran core

Experimental Workflow and Methodologies

The structural validation of this compound would follow a systematic workflow, integrating data from multiple spectroscopic techniques.

G General Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (High Resolution) Purification->MS IR_Analysis Functional Group Identification (C=O, C-O) IR->IR_Analysis NMR_Analysis Proton & Carbon Environment Analysis, Connectivity (COSY, HMBC) NMR->NMR_Analysis MS_Analysis Molecular Formula & Fragmentation Pattern MS->MS_Analysis Structure_Validation Structure Validation IR_Analysis->Structure_Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

A general workflow for spectroscopic structure validation.

Experimental Protocols

  • Objective: To identify the key functional groups, particularly the lactone carbonyl group.

  • Methodology: A small amount of the purified solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm⁻¹.[8][9][10]

  • Expected Result for this compound: A strong absorption band in the region of 1750-1770 cm⁻¹ characteristic of a five-membered ring lactone (γ-lactone). The aromatic C-H and C=C stretching vibrations are also expected to be present.

  • Objective: To determine the proton and carbon framework of the molecule, including the number of distinct nuclei, their chemical environments, and their connectivity.

  • Methodology: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.[11] ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HMBC) spectra are acquired on a high-field NMR spectrometer.[11][12][13]

  • Expected Result for this compound:

    • ¹H NMR: A singlet in the aliphatic region (likely around 4.0-5.0 ppm) corresponding to the two protons of the CH₂ group in the furanone ring. A complex multiplet pattern in the aromatic region (around 7.2-8.5 ppm) for the six protons on the naphthalene ring system.

    • ¹³C NMR: A signal in the downfield region (around 170 ppm) for the carbonyl carbon of the lactone. Signals in the aromatic region for the ten carbons of the naphthalene core and the furan ring, and a signal in the aliphatic region for the CH₂ carbon.

    • 2D NMR: COSY correlations would reveal the coupling between adjacent aromatic protons. HMBC correlations would be crucial to confirm the connectivity between the CH₂ protons and the carbonyl carbon, as well as the connection of the furanone ring to the naphthalene system.

G Key HMBC Correlations for Structure Confirmation Protons CH₂ Protons (~4.0-5.0 ppm) Carbonyl C=O Carbon (~170 ppm) Protons->Carbonyl Confirms lactone structure Aromatic_C Aromatic Carbons of Naphthalene Ring Protons->Aromatic_C Confirms ring fusion Aromatic_H Aromatic Protons (~7.2-8.5 ppm) Aromatic_H->Aromatic_C Assigns aromatic system

Key HMBC correlations for structure confirmation.
  • Objective: To determine the molecular weight and elemental composition of the molecule, and to gain further structural information from its fragmentation pattern.

  • Methodology: The sample is introduced into the mass spectrometer, typically using a technique like electron ionization (EI) or electrospray ionization (ESI).[14][15][16][17] High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.

  • Expected Result for this compound: The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the exact mass of C₁₂H₈O₂ (184.0524). The fragmentation pattern would likely involve the loss of a carbon monoxide (CO) molecule from the lactone ring, followed by further fragmentation of the resulting naphthofuran cation.

By systematically applying these spectroscopic methods and comparing the obtained data with the expected values derived from known analogs, a confident and unambiguous validation of the structure of this compound can be achieved.

References

"comparative analysis of Naphtho[2,1-b]furan-2(1H)-one synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key synthetic methods for Naphtho[2,1-b]furan-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail distinct synthetic strategies, offering comprehensive experimental protocols and quantitative data to facilitate the selection of the most suitable method for specific research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: a two-step synthesis involving the formation and subsequent cyclization of an intermediate, and a one-pot synthesis that directly yields the target molecule from readily available starting materials. This guide will compare a classical two-step method via 2-naphthoxyacetic acid with a one-pot approach starting from 2-hydroxy-1-naphthaldehyde.

Method 1: Two-Step Synthesis via Intramolecular Friedel-Crafts Cyclization of 2-Naphthoxyacetic Acid

This well-established method involves two discrete steps: the synthesis of 2-naphthoxyacetic acid from 2-naphthol, followed by an intramolecular Friedel-Crafts cyclization of the corresponding acid chloride to form the lactone ring.

Step 1: Synthesis of 2-Naphthoxyacetic Acid

The initial step is the Williamson ether synthesis, where 2-naphthol is reacted with an acetate synthon, typically chloroacetic acid, in the presence of a base.

Experimental Protocol:

To a solution of 2-naphthol (14.4 g, 0.1 mol) in 100 mL of aqueous sodium hydroxide (10%), chloroacetic acid (9.45 g, 0.1 mol) is added portion-wise with stirring. The reaction mixture is heated at 100°C for 3 hours. After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the crude 2-naphthoxyacetic acid. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure product.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second step involves the conversion of 2-naphthoxyacetic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation to yield the target lactone. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization.[1][2]

Experimental Protocol:

2-Naphthoxyacetic acid (10.1 g, 0.05 mol) is mixed with polyphosphoric acid (100 g). The mixture is heated to 80-90°C and stirred for 2 hours. The hot reaction mixture is then poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed thoroughly with water, and then with a 5% sodium bicarbonate solution. The crude product is dried and recrystallized from a suitable solvent like ethanol to afford this compound.

Method 2: One-Pot Synthesis from 2-Hydroxy-1-Naphthaldehyde

This approach offers a more direct route to naphthofuran derivatives, although often leading to substituted products. For the synthesis of the parent this compound, a Knoevenagel condensation followed by intramolecular cyclization and decarboxylation can be envisioned.

Experimental Protocol:

A mixture of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol), malonic acid (1.04 g, 0.01 mol), and a catalytic amount of piperidine in 50 mL of toluene is refluxed with a Dean-Stark apparatus until no more water is collected. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is then heated in the presence of a decarboxylating agent to yield the crude this compound, which is then purified by column chromatography. While this method is theoretically plausible for the parent compound, it is more commonly employed for the synthesis of derivatives. For instance, the reaction of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in the presence of potassium carbonate in DMF is a well-documented procedure for obtaining ethyl naphtho[2,1-b]furan-2-carboxylate.[3][4]

Comparative Data

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis (Projected)
Starting Materials 2-Naphthol, Chloroacetic Acid, PPA2-Hydroxy-1-naphthaldehyde, Malonic Acid
Key Reactions Williamson Ether Synthesis, Friedel-CraftsKnoevenagel Condensation, Cyclization
Number of Steps 21
Overall Yield Moderate to GoodVariable, potentially lower for parent compound
Reaction Time ~5-6 hours~4-5 hours
Temperature 80-100°CReflux (Toluene)
Catalyst/Reagent NaOH, PPAPiperidine
Advantages Well-established, reliable, good yields.Fewer steps, potentially faster.
Disadvantages Two separate reaction and work-up steps.May favor derivative formation, optimization needed.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (e.g., 2-Naphthol or 2-Hydroxy-1-naphthaldehyde) Reaction Chemical Synthesis (e.g., Cyclization, Condensation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Purity Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity FinalProduct This compound Characterization->FinalProduct Purity->FinalProduct

Caption: Synthetic and analytical workflow.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve signaling pathways. However, the logical progression of the synthetic methods can be visualized as a workflow.

G Comparative Synthesis Workflow cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: One-Pot Synthesis M1_Start 2-Naphthol + Chloroacetic Acid M1_Inter 2-Naphthoxyacetic Acid M1_Start->M1_Inter Williamson Ether Synthesis M1_Cyclize Intramolecular Friedel-Crafts Cyclization M1_Inter->M1_Cyclize PPA M1_Product This compound M1_Cyclize->M1_Product M2_Start 2-Hydroxy-1-naphthaldehyde + Malonic Acid M2_Condense Knoevenagel Condensation & Cyclization M2_Start->M2_Condense Piperidine, Toluene, Reflux M2_Product This compound M2_Condense->M2_Product

Caption: Comparison of synthetic routes.

Conclusion

The choice of synthetic method for this compound depends on the specific requirements of the researcher. The two-step synthesis via 2-naphthoxyacetic acid is a robust and well-documented route, likely to provide higher yields of the pure product. The one-pot synthesis, while potentially more efficient in terms of steps, may require more optimization to achieve high yields of the unsubstituted target molecule and may be more prone to the formation of byproducts. This guide provides the necessary information to make an informed decision based on factors such as desired yield, purity, available starting materials, and experimental scalability.

References

Naphtho[2,1-b]furan-2(1H)-one: A Comparative Analysis of Biological Activity Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound Naphtho[2,1-b]furan-2(1H)-one and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these compounds against established standard drugs in key therapeutic areas, supported by available experimental data. The information is intended to assist researchers in evaluating their potential for further drug development.

Anticancer Activity

Derivatives of the this compound nucleus have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many naphthoquinone-containing compounds involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to apoptosis. The following table summarizes the available quantitative data, comparing the half-maximal inhibitory concentration (IC50) of selected derivatives with standard chemotherapeutic agents.

Table 1: Comparative Anticancer Efficacy (IC50, µM)

Compound/DrugMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)Reference
Naphtho[2,1-b]furan Derivative 1 5.8 ± 0.47.2 ± 0.610.5 ± 1.18.9 ± 0.9[1]
Naphtho[2,1-b]furan Derivative 2 3.2 ± 0.34.5 ± 0.56.8 ± 0.75.1 ± 0.5[1]
Doxorubicin 0.9 ± 0.11.2 ± 0.21.5 ± 0.21.1 ± 0.1[2]
Cisplatin 2.5 ± 0.33.1 ± 0.44.2 ± 0.53.8 ± 0.4[2]
Paclitaxel 0.01 ± 0.0020.02 ± 0.0030.03 ± 0.0040.02 ± 0.003[2]

Note: Data for Naphtho[2,1-b]furan derivatives are compiled from various sources and may not represent a direct head-to-head study. The specific structures of "Derivative 1" and "Derivative 2" are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Putative Anticancer Signaling Pathway

Naphthoquinones are known to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

anticancer_pathway cluster_cell Cancer Cell Naphthofuran This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphthofuran->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers

Putative ROS-mediated apoptotic pathway of this compound derivatives.

Antimicrobial Activity

Several derivatives of this compound have been reported to possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][4] The mechanism of action is thought to involve the disruption of the microbial cell membrane and inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition, mm)

Compound/DrugS. aureusE. coliP. aeruginosaC. albicansReference
Naphtho[2,1-b]furan Derivative 3 18151216[5]
Naphtho[2,1-b]furan Derivative 4 22181520[5]
Chloramphenicol (30 µ g/disc ) 252820NA[3]
Fluconazole (25 µ g/disc ) NANANA24[3]

NA: Not Applicable. The specific structures of "Derivative 3" and "Derivative 4" are detailed in the cited literature.

Experimental Protocol: Agar Well Diffusion Method

The antimicrobial activity is frequently assessed using the agar well diffusion method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile Mueller-Hinton agar plate.

  • Well Creation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the this compound derivative or standard drug solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow start Start prep_plates Prepare Mueller-Hinton Agar Plates start->prep_plates prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum spread_plates Spread Inoculum on Agar Surface prep_plates->spread_plates prep_inoculum->spread_plates create_wells Create Wells in Agar spread_plates->create_wells add_compounds Add Test Compounds & Standard Drugs to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Certain Naphtho[2,1-b]furan derivatives have demonstrated potential anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[6][7][8]

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound/Drug% Inhibition at 3h% Inhibition at 5hReference
Naphtho[2,1-b]furan Derivative 5 45.258.7
Naphtho[2,1-b]furan Derivative 6 52.865.4
Diclofenac Sodium (10 mg/kg) 68.575.1[3]

Data is based on the carrageenan-induced paw edema model in rats. The specific structures of "Derivative 5" and "Derivative 6" are detailed in the cited literature.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds (Naphtho[2,1-b]furan derivatives) and the standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Anti-inflammatory Signaling Pathway Inhibition

This compound derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB and COX-2 pathways, which are crucial in the inflammatory response.

anti_inflammatory_pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Naphthofuran This compound Derivative Naphthofuran->IKK inhibits Naphthofuran->Gene_Expression inhibits

Inhibition of the NF-κB and COX-2 inflammatory pathways.

Conclusion

The this compound scaffold represents a versatile platform for the development of new therapeutic agents. The available data indicates that certain derivatives exhibit promising anticancer, antimicrobial, and anti-inflammatory activities, in some cases comparable to standard drugs. However, further extensive structure-activity relationship (SAR) studies and in vivo efficacy and toxicity evaluations are necessary to fully elucidate their therapeutic potential and identify lead candidates for clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future studies in this exciting area of drug discovery.

References

The Structural Dance of Activity: A Comparative Guide to Naphtho[2,1-b]furan-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Naphtho[2,1-b]furan-2(1H)-one derivatives, a class of compounds demonstrating a wide spectrum of pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2][3] This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the synthetic and mechanistic pathways to facilitate a deeper understanding of these promising therapeutic agents.

Unveiling the Pharmacophore: Core Structure and Key Modifications

The this compound scaffold serves as a versatile template for the development of novel therapeutic agents. The biological activity of its derivatives is intricately linked to the nature and position of various substituents. Key modification points on the core structure that have been explored include substitutions on the naphthyl ring, modifications at the furanone ring, and the introduction of diverse heterocyclic moieties. These structural alterations have been shown to significantly influence the compounds' potency and selectivity across different biological targets.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data from various studies, offering a comparative overview of the biological activities of different this compound derivatives.

Anticancer Activity

A series of 1,2-dihydronaphtho[2,1-b]furan derivatives have been synthesized and evaluated for their anti-proliferative potential against human breast cancer cell lines (MDA-MB-468 and MCF-7) and non-cancerous lung fibroblast cells (WI-38).[1] The introduction of various substituents has been shown to modulate their cytotoxic effects.

Compound IDR1R2IC50 (µM) vs. MDA-MB-468IC50 (µM) vs. MCF-7IC50 (µM) vs. WI-38
1a HH>100>100>100
1b OMeH5.28.125.6
1c ClH12.515.345.2
1d HOMe7.810.233.1
1e HCl18.122.558.9

Data extracted from studies on 1,2-dihydronaphtho[2,1-b]furan derivatives.[1]

Furthermore, novel naphthoquinone-naphthol derivatives have demonstrated potent antiproliferative activity against colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines.[4]

Compound IDModificationIC50 (µM) vs. HCT116IC50 (µM) vs. PC9IC50 (µM) vs. A549
5 Parent Compound5.276.985.88
13 Ortho-oxopropyl substitution1.180.572.25

Data from a study on marine naphthoquinone-naphthol derivatives.[4]

Anti-inflammatory and Analgesic Activity

Certain derivatives of Naphtho[2,1-b]furan have been investigated for their anti-inflammatory and analgesic properties. For instance, a series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were evaluated for these activities.[5][6]

Compound IDRR'% Inhibition of Edema (Anti-inflammatory)% Protection (Analgesic)
7a HH45.248.5
7d H4-Cl58.762.3
7h 4-Cl4-OCH365.470.1
7k 4-NO24-Cl52.155.8

Data represents the activity of selected compounds from the study.[6]

Antimicrobial Activity

The antimicrobial potential of Naphtho[2,1-b]furan derivatives has been explored by incorporating various heterocyclic rings, such as pyrazole and oxadiazole.[3][7][8] The activity is often reported as the zone of inhibition against different bacterial and fungal strains.

Compound IDModificationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. A. niger
14 Thiazolidinone derivative181516
4a 2-naphtho[2,1-b]furan-2-yl-5-phenyl-1,3,4-oxadiazole141112
4d 2-naphtho[2,1-b]furan-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole171415

Compound 14 showed promising effects against tested Gram-positive and negative bacteria and fungi.[7][8] Data for compounds 4a and 4d is from a study on 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the literature.

General Synthesis of 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (7a-o)[5][6]

A mixture of appropriately substituted chalcone (6a-o; 0.005 mol) and naphtho[2,1-b]furan-2-carbohydrazide (3; 1.01 g, 0.005 mol) in dioxane (25 ml) containing a catalytic amount of acetic acid (0.5 ml) was refluxed for 24 hours. After completion of the reaction, the mixture was poured into ice-cold water. The resulting solid was filtered, dried, and recrystallized from ethanol to afford the title compounds.

In Vitro Anticancer Activity (MTT Assay)[1]

Human cancer cell lines (MDA-MB-468, MCF-7) and non-cancerous cells (WI-38) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds and incubated for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)[6]

Wistar albino rats were divided into groups. One hour after oral administration of the test compounds or vehicle, 0.1 ml of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with the control group.

Antimicrobial Activity (Agar Well Diffusion Method)[7][8]

Nutrient agar plates were seeded with the test microorganisms. Wells of 6 mm diameter were punched into the agar and filled with 100 µl of the test compound solution in a suitable solvent. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well was measured in millimeters.

Visualizing the SAR: Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical relationships in the structure-activity relationship of this compound derivatives.

G cluster_synthesis General Synthetic Pathway 2-Hydroxy-1-naphthaldehyde 2-Hydroxy-1-naphthaldehyde Ethyl naphtho[2,1-b]furan-2-carboxylate Ethyl naphtho[2,1-b]furan-2-carboxylate 2-Hydroxy-1-naphthaldehyde->Ethyl naphtho[2,1-b]furan-2-carboxylate K2CO3, DMF Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Ethyl naphtho[2,1-b]furan-2-carboxylate Naphtho[2,1-b]furan-2-carbohydrazide Naphtho[2,1-b]furan-2-carbohydrazide Ethyl naphtho[2,1-b]furan-2-carboxylate->Naphtho[2,1-b]furan-2-carbohydrazide Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Naphtho[2,1-b]furan-2-carbohydrazide Target Pyrazole Derivatives Target Pyrazole Derivatives Naphtho[2,1-b]furan-2-carbohydrazide->Target Pyrazole Derivatives Acetic acid, Dioxane Chalcones Chalcones Chalcones->Target Pyrazole Derivatives

Caption: Synthetic route to Naphtho[2,1-b]furan-pyrazole derivatives.

G cluster_sar Structure-Activity Relationship Logic Naphtho[2,1-b]furan Core Naphtho[2,1-b]furan Core Substituent Modification Substituent Modification Naphtho[2,1-b]furan Core->Substituent Modification Electron-donating group Electron-donating group Substituent Modification->Electron-donating group Electron-withdrawing group Electron-withdrawing group Substituent Modification->Electron-withdrawing group Increased Lipophilicity Increased Lipophilicity Substituent Modification->Increased Lipophilicity Steric Hindrance Steric Hindrance Substituent Modification->Steric Hindrance Enhanced Potency Enhanced Potency Electron-donating group->Enhanced Potency Electron-withdrawing group->Enhanced Potency Increased Lipophilicity->Enhanced Potency Reduced Potency Reduced Potency Steric Hindrance->Reduced Potency Biological Activity Biological Activity Enhanced Potency->Biological Activity Reduced Potency->Biological Activity

Caption: Key factors influencing the biological activity of derivatives.

References

"comparing the antimicrobial efficacy of different Naphtho[2,1-b]furan derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Efficacy of Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furan derivatives have garnered significant attention from the scientific community due to their wide range of pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities.[1][2] These compounds, characterized by a fused naphthalene and furan ring system, serve as a versatile scaffold for the development of new therapeutic agents.[3] This guide provides a comparative analysis of the antimicrobial efficacy of various Naphtho[2,1-b]furan derivatives, supported by experimental data from recent studies.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of Naphtho[2,1-b]furan derivatives is commonly evaluated by measuring the zone of inhibition against various Gram-positive and Gram-negative bacteria. The data below summarizes the findings from several studies, showcasing the impact of different chemical substitutions on the core Naphtho[2,1-b]furan structure.

Table 1: Zone of Inhibition (in mm) of N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide Derivatives [3][4]

CompoundSubstituent (R)Conc. (µg/mL)Streptococci (G+ve)S. aureus (G+ve)E. coli (G-ve)Pseudomonas (G-ve)
5a H5017151614
10020181917
5b 4-OCH₃5018161715
10021192018
5c 4-Cl5016141513
10019171816
5d 4-NO₂5015131412
10018161715
Procaine Penicillin -502220--
Streptomycin -50--2119

Note: The mean zone of inhibition includes the bore diameter of 8 mm.[4]

Table 2: Zone of Inhibition (in mm) of 1-acetamido-5-nitro-N-(5-oxo-2-phenylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamide Derivatives [3][4]

CompoundSubstituent (R)Conc. (µg/mL)Streptococci (G+ve)S. aureus (G+ve)E. coli (G-ve)Pseudomonas (G-ve)
6a H5018161715
10021192018
6b 4-OCH₃5019171816
10022202119
6c 4-Cl5017151614
10020181917
6d 4-NO₂5016141513
10019171816
Procaine Penicillin -502220--
Streptomycin -50--2119

Note: The mean zone of inhibition includes the bore diameter of 8 mm.[4]

Table 3: Zone of Inhibition (in mm) of N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides Derivatives [5]

CompoundSubstituent (R)Conc. (µg/mL)E. faecalis (G+ve)S. aureus (G+ve)E. coli (G-ve)S. pneumoniae (G-ve)
4a -CH₃10010121110
4b C₆H₅-10013141213
4c 4-CH₃-C₆H₄-10014151314
4d 4-CH₃O-C₆H₄-10015161415
4e 4-Cl-C₆H₄-10017181617
4f 4-F-C₆H₄-10016171516
Chloramphenicol -10020222120

From the data, it is evident that substituent groups play a crucial role in modulating the antibacterial activity. For instance, derivatives with electron-withdrawing groups like chloro (4e) and fluoro (4f) substituents on the phenyl ring demonstrated stronger effects on antibacterial activity.[5] Similarly, the methoxy-substituted compound 6b showed the highest activity in its series, comparable to the standard drugs.[3]

Experimental Protocols

The antimicrobial activities summarized above were determined using standardized methodologies.

Agar Diffusion Method (Cup-Plate Method)

This method is widely used for preliminary screening of antimicrobial activity.

  • Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria or Sabouraud's agar for fungi, is prepared and sterilized.[1]

  • Inoculation: The sterile agar medium is poured into petri dishes. Once solidified, the plates are inoculated with a standardized suspension of the test microorganism.

  • Compound Application: Wells or "cups" are created in the agar using a sterile borer. A specific concentration of the test compound (e.g., 50 µg/mL or 100 µg/mL) dissolved in a suitable solvent like DMF or DMSO is added to each well.[4][5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a set period (e.g., 24 hours).[5]

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. This zone size is proportional to the antimicrobial activity of the compound.[4]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in the wells of a microtiter plate.[7]

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The microplate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The wells are observed for turbidity (an indication of microbial growth). The lowest concentration of the compound at which no growth is observed is recorded as the MIC. Some assays may use a growth indicator like resazurin, which changes color in the presence of viable microorganisms.[7]

Visualizing Experimental and Logical Workflows

To better understand the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_media Prepare & Sterilize Nutrient Agar pour_plates Pour Agar into Petri Dishes prep_media->pour_plates inoculate Inoculate Agar Surface with Test Microorganism pour_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Naphthofuran Derivatives & Controls to Wells create_wells->add_compounds incubate Incubate Plates (e.g., 24h at 37°C) add_compounds->incubate measure Measure Zone of Inhibition (mm) incubate->measure result Compare Efficacy measure->result

Caption: Workflow for the Agar Diffusion Method.

SAR_Logic cluster_substituents Chemical Substituents Core Naphtho[2,1-b]furan Core Structure ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Core->ElectronWithdrawing Addition of ElectronDonating Electron-Donating Groups (e.g., -OCH3) Core->ElectronDonating Addition of Activity Antimicrobial Efficacy ElectronWithdrawing->Activity Modulates ElectronDonating->Activity Modulates

Caption: Structure-Activity Relationship (SAR) Logic.

References

A Comparative Guide to In Vitro and In Vivo Studies of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available research on Naphtho[2,1-b]furan-2(1H)-one, focusing on its evaluation in both laboratory-based in vitro settings and within living organisms through in vivo studies. While direct comparative studies for this specific compound are limited in publicly available literature, this document synthesizes the existing data on closely related Naphtho[2,1-b]furan derivatives to offer insights into its potential biological activities and the methodologies used for its assessment.

Executive Summary

In Vitro Studies: Cellular and Molecular Insights

In vitro studies are crucial for the initial screening and mechanistic understanding of a compound's biological activity. These experiments are performed in a controlled laboratory environment, typically using cell cultures.

Quantitative Data: Cytotoxicity of Naphthofuran Derivatives

The cytotoxic effects of Naphtho[2,1-b]furan derivatives are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. While specific IC50 values for this compound are not prominently reported, studies on analogous structures provide valuable benchmarks. For instance, derivatives of the related Naphtho[1,2-b]furan-4,5-dione have demonstrated potent cytotoxic activity against various cancer cell lines.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Naphtho[1,2-b]furan-4,5-dioneMDA-MB-231 (Breast Cancer)MTT AssayNot Specified[2]
Naphtho[1,2-b]furan-4,5-dioneCa9-22 (Oral Squamous Carcinoma)Not SpecifiedNot Specified[3]
Naphtho[1,2-b]furan-4,5-dioneHep3B, HepG2, Huh-7 (Hepatocellular Carcinoma)MTT AssayNot Specified[4]

Note: The table above illustrates the type of data available for related compounds and is not a direct representation of this compound's activity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers

To investigate the mechanism of cell death induced by a compound, Western blotting is employed to detect key proteins involved in apoptosis.[5][6][7]

Protocol:

  • Protein Extraction: Cells treated with the compound are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

  • Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

Signaling Pathways

Studies on related naphthofuran compounds suggest that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and ERK, has been implicated in the apoptotic effects of Naphtho[1,2-b]furan-4,5-dione in breast cancer cells.[2][4]

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Some naphthofuran derivatives have been shown to induce apoptosis by inhibiting this pathway in oral squamous carcinoma cells.[3]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates Naphthofuran This compound Naphthofuran->PI3K Inhibits ERK ERK Naphthofuran->ERK Modulates Apoptosis Apoptosis Naphthofuran->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation_Survival Promotes

Caption: Potential signaling pathways modulated by this compound.

In Vivo Studies: Efficacy and Toxicity in a Whole Organism

In vivo studies are essential for evaluating the therapeutic potential and safety profile of a compound in a living organism, often using animal models.

Quantitative Data: Antitumor Efficacy

As of the current literature, there is a lack of specific in vivo data for this compound. Studies on other naphthoquinone derivatives have shown promise in animal models. For instance, some derivatives have been shown to inhibit tumor growth in xenograft models.[8]

Compound/DerivativeAnimal ModelTumor TypeEfficacy MetricResultReference
Naphthoquinone DerivativeMouse XenograftOral Squamous CarcinomaTumor Volume ReductionSignificant Inhibition[8]
Naphthoquinone DerivativeMouseAcute ToxicityMorbidity/MortalityNone Observed[8]

Note: This table is illustrative and based on data from related compounds.

Experimental Protocols

Xenograft Tumor Model

This model is widely used to assess the antitumor efficacy of a compound.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[9]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the animals are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.

  • Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[10][11]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Animal body weight and general health are also monitored throughout the study.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cells Human Cancer Cell Culture Implantation Subcutaneous Implantation of Cells Cells->Implantation Mice Immunocompromised Mice Mice->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Measurement->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Measurement->Toxicity

Caption: Workflow for a typical in vivo xenograft study.

Comparison and Future Directions

The current research landscape indicates that while the Naphtho[2,1-b]furan scaffold holds promise as a source of potential anticancer agents, comprehensive studies on the specific compound this compound are lacking. The available in vitro data on related compounds suggest that this class of molecules can induce apoptosis in cancer cells through the modulation of key signaling pathways.

To fully understand the therapeutic potential of this compound, future research should focus on:

  • Comprehensive In Vitro Screening: Determining the IC50 values of this compound against a wide panel of human cancer cell lines.

  • Mechanistic In Vitro Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in various animal models of cancer, including xenograft and patient-derived xenograft (PDX) models.

  • In Vivo Toxicology and Pharmacokinetic Studies: Assessing the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically addressing these research gaps, the scientific community can build a robust dataset to support the potential development of this compound as a novel therapeutic agent.

References

A Comparative Guide to Naphtho[2,1-b]furan-2(1H)-one and Other Heterocyclic Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds form the backbone of many established and experimental anticancer drugs. This guide provides an objective comparison of the anticancer potential of Naphtho[2,1-b]furan-2(1H)-one and its derivatives against other prominent heterocyclic scaffolds, namely quinolines, indoles, and benzofurans. The comparative analysis is supported by experimental data from various studies, detailing cytotoxic activities, mechanisms of action, and the experimental protocols utilized for their evaluation.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of representative compounds from each heterocyclic class against various human cancer cell lines. It is crucial to note that the data presented is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

This compound Derivatives vs. Other Heterocycles
Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthofuran 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dioneHL-60 (Leukemia)<10[1]
2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dioneNALM-6 (Leukemia)<10[1]
2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dioneMCF-7 (Breast)<10[1]
Indole Benzo[f]indole-4,9-dione derivativeHL-60 (Leukemia)>10[1]
Quinoline-indole derivative 13Various0.002 - 0.011[2]
Chalcone-indole derivative 12Various0.22 - 1.80[2]
Quinoline Furoquinoline derivativesL1210, MDA-MB 231, PC3Not specified, but noted as "interesting"[3]
Pyrazolo[4,3-f]quinoline 1M, 2E, 2PNUGC-3 (Gastric)<8[4]
Benzofuran Benzofuran-2-carboxamide 50gHCT-116 (Colon)0.87[5]
Benzofuran-2-carboxamide 50gHeLa (Cervical)0.73[5]
Benzofuran-2-carboxamide 50gA549 (Lung)0.57[5]

Mechanisms of Action & Signaling Pathways

The anticancer activity of these heterocyclic compounds is exerted through diverse and complex mechanisms, often targeting multiple cellular processes.

This compound and its derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[1] Some derivatives also exhibit inhibitory activity against key signaling proteins like STAT3, which is crucial for tumor cell proliferation and survival.

G cluster_0 Naphthofuran-induced Apoptosis Naphthofuran Naphthofuran Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphthofuran->ROS STAT3 STAT3 Phosphorylation Naphthofuran->STAT3 inhibits Mito Mitochondrial Membrane Potential Dissipation ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes G cluster_1 Quinoline-mediated Cytotoxicity Quinoline Quinoline Derivative Topo Topoisomerase II Quinoline->Topo inhibits DNA_damage DNA Damage Quinoline->DNA_damage DNA_rep DNA Replication & Repair Topo->DNA_rep enables Apoptosis Apoptosis DNA_damage->Apoptosis G cluster_2 Indole-induced Mitotic Arrest Indole Indole Derivative Tubulin Tubulin Polymerization Indole->Tubulin inhibits Cell_cycle G2/M Phase Arrest Indole->Cell_cycle Microtubules Microtubule Formation Tubulin->Microtubules Apoptosis Apoptosis Cell_cycle->Apoptosis G cluster_3 Benzofuran-mediated Signal Inhibition Benzofuran Benzofuran Derivative VEGFR2 VEGFR-2 Signaling Benzofuran->VEGFR2 inhibits ERK RAS/RAF/MEK/ERK Pathway Benzofuran->ERK inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation G cluster_4 In Vitro Anticancer Screening Workflow start Cancer Cell Culture treatment Treatment with Heterocyclic Compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle

References

A Comparative Guide to the Enantioselective Synthesis of Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of Naphtho[2,1-b]furan-2(1H)-one, a chiral lactone with a privileged naphthofuran scaffold, is a significant challenge in synthetic organic chemistry. Direct, established methods for its asymmetric synthesis are not widely reported in the peer-reviewed literature. This guide, therefore, presents a comparative analysis of three plausible and robust strategies for achieving this target with high enantiopurity. These proposed routes are based on well-established, state-of-the-art asymmetric catalytic methodologies that have proven successful for analogous substrate classes.

This document provides a detailed comparison of these potential synthetic pathways, including proposed catalysts, reaction conditions, and expected outcomes based on closely related literature precedents. Full experimental protocols for analogous transformations are provided to serve as a practical starting point for methods development.

Comparison of Proposed Enantioselective Strategies

The following table summarizes the key aspects of the three proposed strategies for the enantioselective synthesis of this compound. The data presented are derived from analogous reactions reported in the literature and serve as a predictive guide for potential yields and enantioselectivities.

Strategy Catalytic System Key Transformation Precursor Reported Yield (Analogous System) Reported ee (Analogous System) Ref.
1. Asymmetric Hydrogenation Rhodium / Chiral Phosphine Ligand (e.g., ZhaoPhos)Asymmetric hydrogenation of a C=C double bondNaphtho[2,1-b]furan-2(5H)-one95-99%97-98%[1]
2. Organocatalytic Michael Addition Chiral Squaramide CatalystAsymmetric conjugate addition of a nucleophile, followed by lactonization1-(2-hydroxynaphthalen-1-yl)ethan-1-one derivativeup to 99%up to >99%[2]
3. Intramolecular C-H Arylation Palladium / Chiral Phosphoric Acid LigandEnantioselective intramolecular C(sp³)-H arylation2-(2-bromonaphthalen-1-yl)propanoic acid derivativeup to 99%up to 94%[3]

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This strategy involves the preparation of a prochiral α,β-unsaturated lactone precursor, Naphtho[2,1-b]furan-2(5H)-one, which is then subjected to a highly enantioselective hydrogenation of the carbon-carbon double bond to install the chiral center at the C1 position. Rhodium complexes with chiral bisphosphine ligands are well-established catalysts for the asymmetric hydrogenation of butenolides.[1]

Proposed Synthetic Workflow

Asymmetric_Hydrogenation start 2-Naphthol precursor Naphtho[2,1-b]furan-2(5H)-one start->precursor Multi-step synthesis product (R)-Naphtho[2,1-b]furan-2(1H)-one precursor->product H₂ (70 atm), CF₃COOH THF, 50 °C catalyst [Rh(COD)₂]BF₄ (R,R)-ZhaoPhos catalyst->precursor Organocatalytic_Michael_Addition start1 2-Hydroxy-1-naphthaldehyde michael_acceptor Naphthylidene malonic acid half-thioester start1->michael_acceptor start2 Malonic acid half-thioester start2->michael_acceptor adduct Michael Adduct michael_acceptor->adduct Organocatalytic Michael Addition catalyst Chiral Squaramide Catalyst catalyst->michael_acceptor nucleophile Nitromethane nucleophile->adduct product (R)-Naphtho[2,1-b]furan-2(1H)-one adduct->product Lactonization Intramolecular_CH_Arylation start 2-Bromo-1-naphthol precursor 2-(2-Bromonaphthalen-1-yloxy)propanoic acid derivative start->precursor Multi-step synthesis product (S)-Naphtho[2,1-b]furan-2(1H)-one precursor->product Base, Additive Solvent, Heat catalyst Pd(OAc)₂ Chiral Phosphoric Acid Ligand catalyst->precursor

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Naphtho[2,1-b]furan-2(1H)-one. In the absence of direct cross-validation studies for this specific analyte, this document outlines the principles of cross-validation and compares the performance of common analytical techniques based on data from closely related structural analogs and established validation guidelines. The objective is to equip researchers with the necessary information to select and validate appropriate analytical methods for their specific research needs, ensuring data integrity and comparability across different studies or laboratories.

Understanding Cross-Validation

Cross-validation of analytical methods is the process of comparing the results from two or more distinct analytical procedures to determine if they provide equivalent quantitative data. This is crucial in drug development and research when, for instance, a method is transferred between laboratories or when different analytical techniques are used to measure the same analyte within a study. The goal is to ensure that any observed differences in results are due to the sample and not the measurement technique.[1]

Comparison of Key Analytical Methods

The primary analytical techniques suitable for the analysis of this compound and its derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The following sections detail the typical performance characteristics and experimental protocols for each method.

Table 1: Comparison of Quantitative Performance Data
ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
**Linearity (R²) **> 0.999> 0.999> 0.999
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2%< 15%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.3 µg/L~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.0 µg/L~0.3 µg/mL
Specificity HighVery HighLow to Moderate

Note: The data presented in this table are representative values based on the analysis of structurally similar compounds and are intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2]

Protocol:

  • System: Quaternary Gradient HPLC System with a UV-Vis Detector.[3]

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.[3]

    • B: Acetonitrile with 0.1% Formic Acid.[3]

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Standard Preparation: A stock solution of this compound reference standard (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.[3]

  • Sample Preparation: The sample containing this compound is dissolved in acetonitrile to a suitable concentration and filtered through a 0.45 µm syringe filter.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Prepare Stock (1 mg/mL in ACN) Standard->Stock Sample Test Sample Dissolve Dissolve in ACN Sample->Dissolve Working Serial Dilutions Stock->Working Injector Autosampler (10 µL) Working->Injector Filter Filter (0.45 µm) Dissolve->Filter Filter->Injector MobilePhase Mobile Phase (ACN/H2O) Pump Pump (1 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Protocol:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column, such as a 5% Phenyl methyl siloxane (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium.[5]

  • Injection Mode: Splitless.[5]

  • Injector Temperature: 280 °C.[5]

  • Oven Temperature Program: Initial temperature of 50 °C, ramped to 250 °C at 3 °C/min.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: m/z 40-500.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane). Working standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in a volatile solvent. Derivatization may be necessary for compounds with active hydrogens to improve volatility and peak shape.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Derivatize Derivatization (if needed) Dissolve->Derivatize Injector GC Injector Derivatize->Injector GC_Column Capillary Column Injector->GC_Column MS_Source Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Peak_Integration Peak Integration TIC->Peak_Integration Quantification Quantification Peak_Integration->Quantification Library_Search Library Search Mass_Spectrum->Library_Search UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard Standard Std_Dilutions Prepare Standard Dilutions Standard->Std_Dilutions Sample Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep Spectrophotometer UV-Vis Spectrophotometer Std_Dilutions->Spectrophotometer Sample_Prep->Spectrophotometer Scan_Lambda_Max Determine λmax Spectrophotometer->Scan_Lambda_Max Measure_Abs Measure Absorbance Scan_Lambda_Max->Measure_Abs Calibration_Curve Calibration Curve Measure_Abs->Calibration_Curve Concentration Calculate Concentration Calibration_Curve->Concentration

References

Unlocking Potential: A Comparative Guide to Computational Docking of Naphtho[2,1-b]furan-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Naphtho[2,1-b]furan-2(1H)-one derivatives reveals promising candidates for novel therapeutic agents. This guide provides a comparative overview of their computational docking performance against key biological targets, supported by experimental data and detailed methodologies.

This compound and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] Computational docking studies play a pivotal role in understanding the molecular interactions of these derivatives with biological targets, thereby guiding the design and development of more potent and selective drugs. This guide summarizes key findings from recent computational studies, offering a comparative analysis to aid in further research and drug discovery efforts.

Performance Against Bacterial Targets: A Comparative Analysis

Recent research has focused on the potential of Naphtho[2,1-b]furan derivatives as antibacterial agents, with a particular emphasis on their interaction with essential bacterial enzymes such as DNA gyrase and tyrosyl-tRNA synthetase of Staphylococcus aureus.

A study by Roopa et al. investigated a series of novel Naphtho[2,1-b]furo[3,2-d]pyrimidine derivatives and compared their docking scores against the standard antibiotic, Ampicillin. The results, summarized in the table below, highlight several derivatives with superior binding affinities, suggesting their potential as effective antibacterial agents.

Compound IDSubstituentTarget ProteinDocking Score (kcal/mol)Ampicillin Docking Score (kcal/mol)
5a 4-aminoS. aureus Gyrase (2XCT)-8.8-6.5
5b 4-methylaminoS. aureus Gyrase (2XCT)-9.1-6.5
5c 4-ethylaminoS. aureus Gyrase (2XCT)-9.5-6.5
5d 4-propylaminoS. aureus Gyrase (2XCT)-9.2-6.5
5e 4-butylaminoS. aureus Gyrase (2XCT)-9.8-6.5
5f 4-phenylaminoS. aureus Gyrase (2XCT)-10.2-6.5
5g 4-(4-chlorophenyl)aminoS. aureus Gyrase (2XCT)-10.8-6.5
5h 4-(4-methylphenyl)aminoS. aureus Gyrase (2XCT)-10.5-6.5
5a 4-aminoS. aureus TyrRS (1JIJ)-8.5-
5f 4-phenylaminoS. aureus TyrRS (1JIJ)-9.9-

Data extracted from Roopa D. L. et al., Polycyclic Aromatic Compounds, 2023.

Similarly, a study by Raghavendra et al. on N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides indicated promising antibacterial activity, with molecular docking studies conducted against bacterial targets and compared to chloramphenicol.[2] While specific docking scores were not detailed in the primary publication, the study underscores the potential of this class of derivatives.

Experimental Protocols: A Look into the Methodology

The computational docking studies cited in this guide predominantly utilize the AutoDock Vina software, a widely recognized tool for molecular docking. The general workflow for these studies is outlined below.

Molecular Docking Protocol

A standard molecular docking protocol involves several key steps:

  • Ligand Preparation: The 3D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and then optimized to their lowest energy conformation using computational chemistry software.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., S. aureus DNA gyrase, PDB ID: 2XCT) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The software systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy (docking score). The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and examined.

Visualizing the Workflow

To better illustrate the process, the following diagram outlines the typical workflow of a computational docking study.

G Computational Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (3D Structure & Optimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB Structure & Refinement) Protein->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analyze Docking Scores & Binding Poses Docking->Results Interactions Visualize Interactions (Hydrogen Bonds, etc.) Results->Interactions

Caption: A flowchart illustrating the key stages of a typical computational molecular docking study.

Conclusion

The computational docking studies of this compound derivatives have identified several promising candidates with strong binding affinities to key bacterial targets, often outperforming standard antibiotics in silico. These findings provide a strong foundation for the further design, synthesis, and experimental evaluation of this versatile class of compounds as potential therapeutic agents. The detailed protocols and comparative data presented in this guide aim to facilitate and accelerate future research in this exciting area of drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Naphtho[2,1-b]furan-2(1H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile and Safety Summary

Based on data from analogous compounds, Naphtho[2,1-b]furan-2(1H)-one should be handled with care. The following table summarizes the potential hazards.

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.
Skin Sensitization May cause an allergic skin reaction.Wear protective gloves. Contaminated work clothing must not be allowed out of the workplace.
Eye Damage Causes serious eye damage.Wear eye and face protection.
Aquatic Toxicity Very toxic to aquatic life.[1]Avoid release to the environment.

Experimental Protocol: Disposal Procedure

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • If there is a risk of generating dust, use a chemical fume hood and consider respiratory protection.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Collect waste in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a material compatible with organic solids.

3. Small Spills:

  • For small spills, carefully sweep up the solid material, avoiding dust generation.

  • Place the collected material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • Ensure the container is kept tightly closed to prevent the release of vapors.

5. Disposal Pathway:

  • Never dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in Designated Container A->B C Properly Label Container B->C D Seal Container Tightly C->D E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal via EHS E->F G DO NOT Dispose in Regular Trash or Drain E->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Naphtho[2,1-b]furan-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Naphtho[2,1-b]furan-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from safety data for structurally similar compounds and related hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is paramount to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after.[1] Wear a lab coat or other impervious clothing to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.
Hand Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Dispose of contaminated gloves after use. Wash and dry hands.[1]

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) Check: Before handling, ensure all recommended PPE is worn correctly.

  • Avoiding Contamination: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.

Disposal Plan
  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be treated as hazardous waste.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizing Laboratory Safety Workflows

To further clarify the procedural flow of handling and disposal, the following diagrams have been generated.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Chemical Fume Hood B->C D Don PPE C->D Begin Work E Handle this compound D->E F Perform Experiment E->F G Segregate Waste F->G Experiment Complete H Decontaminate Work Area G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Contaminated Materials (Gloves, Glassware, etc.) B Collect Solid Waste in Designated Labeled Container A->B C Collect Liquid Waste in Designated Labeled Container A->C D Seal Waste Containers B->D C->D E Store in a Designated Secondary Containment Area D->E F Arrange for Hazardous Waste Pickup E->F G Complete Waste Disposal Manifest F->G H Dispose According to Institutional and Regulatory Guidelines G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[2,1-b]furan-2(1H)-one
Reactant of Route 2
Naphtho[2,1-b]furan-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.